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  • Product: {bicyclo[2.1.1]hexan-2-yl}methanol
  • CAS: 1785027-95-3

Core Science & Biosynthesis

Foundational

synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol

Synthesis and Application of {Bicyclo[2.1.1]hexan-2-yl}methanol: A Saturated Bioisostere for Drug Development The sp³-Enriched Bioisostere Paradigm The transition from planar, sp²-hybridized aromatic rings to three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Application of {Bicyclo[2.1.1]hexan-2-yl}methanol: A Saturated Bioisostere for Drug Development

The sp³-Enriched Bioisostere Paradigm

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining strategy in modern medicinal chemistry, often referred to as the "escape from flatland." While bicyclo[1.1.1]pentanes have achieved widespread adoption as bioisosteres for para-substituted benzenes, the bicyclo[2.1.1]hexane (BCH) core has recently emerged as the premier saturated bioisostere for ortho- and meta-substituted benzenes[1].

The compound {bicyclo[2.1.1]hexan-2-yl}methanol serves as a foundational building block in this space. Its rigid bicyclic framework provides well-defined exit vectors that closely mimic the spatial arrangement of ortho-disubstituted phenyl rings[2]. Furthermore, the incorporation of this sp³-dense core dramatically improves aqueous solubility, reduces metabolic liability (by removing electron-rich aromatic oxidation sites), and lowers the melting point of active pharmaceutical ingredients (APIs). The hydroxymethyl moiety at the 2-position acts as a versatile synthetic handle, readily undergoing oxidation, etherification, or conversion into a leaving group for subsequent cross-coupling campaigns.

Retrosynthetic Strategy & Mechanistic Causality

Historically, the synthesis of the bicyclo[2.1.1]hexane skeleton relied on the intramolecular crossed-[2+2] photocycloaddition of 1,5-dienes. However, this classical approach suffered from poor regioselectivity, required harsh, high-energy UV irradiation, and exhibited limited functional group tolerance.

To achieve a self-validating, highly efficient , we deploy a modern strain-release methodology: the intermolecular[2π + 2σ] photocycloaddition of unsubstituted bicyclo[1.1.0]butane (BCB) with methyl acrylate, followed by hydride reduction[3].

The Causality of Energy Transfer (EnT) Catalysis: Unsubstituted BCB possesses an immense strain energy of approximately 64 kcal/mol, making its central C1–C3 σ-bond highly reactive[4]. However, direct excitation of BCB leads to uncontrolled polymerization. To circumvent this, we utilize a visible-light-absorbing Iridium(III) photocatalyst. The catalyst absorbs blue light (440 nm) to reach a singlet excited state, undergoes intersystem crossing (ISC) to a long-lived triplet state, and subsequently transfers its energy exclusively to the methyl acrylate (the alkene)[5]. The resulting triplet alkene diradical then attacks the central σ-bond of the ground-state BCB. This stepwise mechanism ensures precise atom economy and prevents the degradation of the sensitive BCB core.

Mechanism PC Photocatalyst (PC) Ground State PC_star PC* Triplet Excited State PC->PC_star hν (440 nm) PC_star->PC Relaxation Alkene_T Methyl Acrylate (Triplet Diradical) PC_star->Alkene_T Energy Transfer Alkene Methyl Acrylate (Singlet) Alkene->Alkene_T Excitation Diradical 1,4-Diradical Intermediate Alkene_T->Diradical + BCB BCB Bicyclo[1.1.0]butane (BCB) BCB->Diradical Product Bicyclo[2.1.1]hexane Core Diradical->Product ISC & Ring Closure

Visible-light-mediated EnT mechanism for[2π+2σ] cycloaddition.

Experimental Methodology: A Self-Validating Protocol

The following two-step workflow is designed to ensure high fidelity, reproducibility, and scalability.

Workflow Start Unsubstituted BCB Step1 Photocatalytic [2π+2σ] Cycloaddition (440 nm LED, Ir-Cat) Start->Step1 Methyl Acrylate Intermediate Methyl bicyclo[2.1.1] hexane-2-carboxylate Step1->Intermediate Strain Release Step2 Hydride Reduction (LiAlH4, THF, 0°C) Intermediate->Step2 Purification Product {bicyclo[2.1.1]hexan- 2-yl}methanol Step2->Product Fieser Workup

Experimental workflow for the .

Step 1: Synthesis of Methyl bicyclo[2.1.1]hexane-2-carboxylate

*Causality Note: The reaction must be rigorously degassed. Molecular oxygen is a potent triplet quencher and will immediately deactivate the Ir(III) excited state, arresting the catalytic cycle.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk tube with[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%, 0.01 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration with respect to the alkene.

  • Reagent Addition: Add methyl acrylate (1.0 equiv) followed by a solution of unsubstituted bicyclo[1.1.0]butane (1.5 equiv) in DCM. Seal the tube with a Teflon screw cap.

  • Irradiation: Remove the vessel from the glovebox and irradiate with a 440 nm blue LED array (e.g., Kessil PR160) at 25 °C for 16 hours. Ensure vigorous stirring to maintain uniform photon flux throughout the medium.

  • Validation & Purification: Monitor reaction completion via ¹H NMR of a crude aliquot. The disappearance of the vinylic protons of methyl acrylate (~5.8–6.4 ppm) and the emergence of highly shielded bicyclic bridgehead protons (~2.2–2.5 ppm) validates the cycloaddition. Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the intermediate ester.

Step 2: Hydride Reduction to {bicyclo[2.1.1]hexan-2-yl}methanol

Causality Note: The Fieser workup is strictly mandated here. Standard aqueous quenching of LiAlH4 generates a gelatinous aluminum hydroxide emulsion that traps the highly polar, low-molecular-weight bicyclic alcohol, decimating isolated yields.

  • Reduction: Dissolve methyl bicyclo[2.1.1]hexane-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Add a solution of LiAlH4 (2.0 M in THF, 1.5 equiv) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Fieser Workup: Cool the reaction back to 0 °C. For every n grams of LiAlH4 used, sequentially and cautiously add: n mL of deionized H2O, n mL of 15% aqueous NaOH, and 3n mL of deionized H2O. Stir vigorously until a granular, easily filterable white precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to afford the target {bicyclo[2.1.1]hexan-2-yl}methanol. Validation is confirmed by FTIR (disappearance of the ester carbonyl at ~1735 cm⁻¹ and appearance of a broad O-H stretch at ~3300 cm⁻¹).

Quantitative Data Presentation

The efficiency of the critical [2π + 2σ] cycloaddition step is highly dependent on the choice of photocatalyst and solvent. The table below summarizes the optimization parameters validating the selected protocol.

EntryPhotocatalyst (Loading)Light SourceSolventYield (%)
1None440 nm LEDDCM0
2[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)440 nm LEDDCM85
3Thioxanthone (TXT) (5 mol%)400 nm LEDMeCN72
4[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)DarkDCM0
5[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)440 nm LEDTHF61

Table 1: Optimization of the photocatalytic [2π + 2σ] cycloaddition of BCB and methyl acrylate. Yields represent isolated material after chromatography.

Conclusion

The via visible-light-mediated energy transfer catalysis represents a highly robust, atom-economical pathway to access sp³-enriched bioisosteres. By leveraging the inherent strain of bicyclo[1.1.0]butanes and pairing it with a self-validating reduction protocol, drug development professionals can readily generate multigram quantities of this critical building block for downstream library diversification.

References

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - nih.gov - 1

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity - openaire.eu - 2

  • A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres - nih.gov - 3

  • gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes - acs.org - 5

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - rsc.org -4

Sources

Exploratory

Structural and Physicochemical Profiling of {Bicyclo[2.1.1]hexan-2-yl}methanol: A Next-Generation Bioisostere

Executive Summary: The Escape from Flatland The pharmaceutical industry’s paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) has catalyzed the exploration of saturated, bridged bicyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Escape from Flatland

The pharmaceutical industry’s paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) has catalyzed the exploration of saturated, bridged bicyclic systems. Among these, the bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a premier bioisostere for ortho- and meta-substituted benzene rings.

{Bicyclo[2.1.1]hexan-2-yl}methanol represents a highly versatile building block in this space. It offers a rigid aliphatic framework coupled with a functionalizable hydroxymethyl handle. This technical guide dissects the structural properties, thermodynamic stability, and physicochemical advantages of this scaffold, providing a comprehensive, self-validating framework for medicinal chemists and drug development professionals.

Core Structural and Geometric Properties

The bicyclo[2.1.1]hexane core is characterized by a highly strained, yet kinetically stable, bridged architecture. The system comprises a cyclobutane ring bridged by a two-carbon chain, forcing the internal angles to deviate significantly from the ideal tetrahedral angle (109.5°).

  • Thermodynamic Strain : The calculated strain energy of the unsubstituted bicyclo[2.1.1]hexane core is approximately 38.0–38.2 kcal/mol[1]. This strain is primarily localized in the compressed C-C-C bond angles and the elongated bridgehead (C1-C4) distance.

  • Bioisosteric Geometry : The geometric fidelity of the BCH core to aromatic systems is remarkable. In 1,2-disubstituted bicyclo[2.1.1]hexanes, the exit vector distance (d) between substituents is 3.05–3.19 Å, which nearly perfectly mimics the 3.04–3.10 Å distance found in ortho-substituted benzenes.

The {bicyclo[2.1.1]hexan-2-yl}methanol building block leverages this precise geometry, positioning the hydroxymethyl group at the exact trajectory required to mimic an ortho-hydroxymethyl or meta-hydroxymethyl phenyl fragment, depending on the secondary point of attachment.

Quantitative Data: Geometric Comparison
ParameterOrtho-Substituted Benzene1,2-Disubstituted Bicyclo[2.1.1]hexane
Exit Vector Distance (d) 3.04 – 3.10 Å3.05 – 3.19 Å
Hybridization sp2 (Planar)sp3 (3D)
Internal Ring Strain ~0 kcal/mol~38.0 kcal/mol
C-C Bond Length (Core) 1.39 Å1.52 – 1.60 Å

Physicochemical Impact on Drug-Like Properties

Replacing flat, lipophilic aromatic rings with the 3D {bicyclo[2.1.1]hexan-2-yl}methanol scaffold fundamentally alters the thermodynamic profile of a drug molecule. The causality behind these improvements lies in the disruption of molecular planarity.

  • Aqueous Solubility : Aromatic rings often suffer from poor aqueous solubility due to strong π-π stacking in the crystal lattice, which results in high crystal lattice energy. The 3D nature of the BCH core disrupts this planar stacking, lowering the energy required for solvation. Experimental data demonstrates that incorporating the bicyclo[2.1.1]hexane core in place of a phenyl ring can increase aqueous solubility by 50% to over 300%[2].

  • Metabolic Stability : Benzene rings are highly susceptible to cytochrome P450-mediated epoxidation and subsequent rearomatization or glutathione conjugation. The saturated sp3 core of {bicyclo[2.1.1]hexan-2-yl}methanol removes this liability. While aliphatic C-H oxidation can theoretically occur, the high s-character of the C-H bonds in strained rings increases their bond dissociation energy (BDE), thereby resisting hydrogen atom transfer (HAT) by CYP450 enzymes.

Quantitative Data: Physicochemical Impact
PropertyAromatic Core (Phenyl)Saturated Bioisostere (BCH)Causality / Mechanism
Aqueous Solubility LowModerate to HighDisruption of planar crystal packing lowers lattice energy.
Lipophilicity (LogD) HighReducedIncreased 3D volume and alteration of the molecular dipole moment.
Metabolic Stability CYP450 epoxidation riskHighly resistantElimination of π-electron cloud; high BDE of strained C-H bonds.

Synthetic Methodologies and Workflows

The synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol derivatives requires overcoming the thermodynamic barrier of forming a highly strained ring. Modern approaches utilize the strain-release driven insertion of bicyclo[1.1.0]butanes (BCBs). BCBs possess a massive strain energy of ~60 kcal/mol[3]. The reaction of BCBs with alkenes via a[2+2] photocycloaddition provides the BCH core efficiently[3].

Protocol: Synthesis via Photocatalytic BCB Insertion

Note: This protocol relies on the causality of photocatalysis to bypass symmetry-forbidden thermal pathways.

  • Precursor Preparation : Generate the functionalized bicyclo[1.1.0]butane (BCB) in situ or isolate it under cryogenic conditions to prevent premature thermal degradation.

  • Reaction Assembly : Combine the BCB (1.0 eq) with an allyl alcohol derivative (1.5 eq) in a degassed solvent (e.g., acetonitrile) in the presence of a transition metal photocatalyst, such as Ir(ppy)3 (2 mol%).

  • Photocatalytic Activation : Irradiate the mixture with blue LED light (440-460 nm) at room temperature under an inert argon atmosphere for 16 hours. Causality: The photocatalyst excites the alkene to a triplet state via energy transfer, enabling a stepwise diradical cycloaddition that overcomes the massive ~60 kcal/mol strain of the BCB.

  • Reduction/Deprotection : If an ester-bearing alkene was utilized to form the core, perform a reduction using LiAlH4 in THF at 0 °C to yield the final {bicyclo[2.1.1]hexan-2-yl}methanol.

  • Purification : Quench with Fieser's workup and purify via silica gel chromatography.

SyntheticWorkflow A Bicyclo[1.1.0]butane (Strain: ~60 kcal/mol) C [2+2] Photocycloaddition (Blue LED, Ir-Cat) A->C B Alkene/Allene Precursor B->C D Bicyclo[2.1.1]hexane Intermediate C->D Diradical Insertion E {Bicyclo[2.1.1]hexan-2-yl}methanol D->E Reduction/ Deprotection

Fig 1. Strain-release driven synthetic pathway for {bicyclo[2.1.1]hexan-2-yl}methanol.

Experimental Validation Protocols

To ensure the scientific integrity of the synthesized bioisostere, a self-validating analytical and DMPK workflow must be employed.

Protocol: Self-Validating In Vitro HLM Stability Assay

This protocol determines the intrinsic clearance (CL_int) of the {bicyclo[2.1.1]hexan-2-yl}methanol derivative, utilizing internal controls to guarantee assay trustworthiness.

  • Incubation Preparation : Prepare a 1 µM solution of the target compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition : Add pooled human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: This specific concentration ensures pseudo-first-order kinetics, which is mathematically required for an accurate CL_int calculation.

  • Cofactor Initiation : Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Internal Standard : At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation Step: Run a parallel assay using Verapamil as a high-clearance positive control. If Verapamil is not cleared rapidly, the microsomes have lost enzymatic activity, and the assay must be invalidated.

  • LC-MS/MS Analysis : Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the logarithmic disappearance of the parent compound over time.

ValidationWorkflow S1 Structural Confirmation (NMR, X-Ray XRD) S2 Physicochemical Profiling (Kinetic Solubility, LogD) S1->S2 Validated Core S3 In Vitro DMPK (HLM Stability, CL_int) S2->S3 Property Mapping S3->S3 Internal Standard (Verapamil Control) S4 Data Synthesis & Bioisostere Validation S3->S4 Clearance Data

Fig 2. Self-validating experimental workflow for bioisostere profiling.

Conclusion

{Bicyclo[2.1.1]hexan-2-yl}methanol is not merely a structural curiosity; it is a rationally designed building block that addresses the fundamental limitations of flat aromatic rings in drug discovery. By maintaining precise exit vectors while increasing Fsp3, this scaffold offers a predictable and highly effective means to optimize solubility, metabolic stability, and overall clinical viability.

References

  • 1,2-Disubstituted bicyclo[2.1.
  • 2-Oxabicyclo[2.1.
  • Source: mdpi.
  • Source: nih.

Sources

Foundational

Executive Summary: The Rise of sp³-Enriched Bioisosteres

As of early 2026, the pharmaceutical industry’s shift away from flat, sp²-hybridized aromatic rings toward three-dimensional, sp³-rich architectures is a foundational principle of modern drug design. Among the most succe...

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Author: BenchChem Technical Support Team. Date: April 2026

As of early 2026, the pharmaceutical industry’s shift away from flat, sp²-hybridized aromatic rings toward three-dimensional, sp³-rich architectures is a foundational principle of modern drug design. Among the most successful of these scaffolds are bicyclo[2.1.1]hexanes (BCHs), which have emerged as premier rigidified cyclopentane variants and highly effective bioisosteres for ortho- and meta-substituted benzenes[1].

Specifically, {bicyclo[2.1.1]hexan-2-yl}methanol (CAS: 1785027-95-3) serves as a critical, versatile building block[2]. Its primary hydroxyl group allows for rapid functionalization, while the strained bicyclic core imparts unique pharmacokinetic properties, including enhanced metabolic stability and aqueous solubility. However, the rigid, strained nature of the BCH framework introduces significant complexities in spectroscopic characterization[3][4]. This whitepaper provides a comprehensive, self-validating guide to the acquisition, interpretation, and orthogonal validation of NMR, FT-IR, and HRMS data for {bicyclo[2.1.1]hexan-2-yl}methanol.

Mechanistic & Structural Pathways

To ensure rigorous scientific integrity, spectroscopic validation must be treated as an interconnected, orthogonal system rather than a series of isolated tests. The workflow below illustrates the necessary data synthesis required to validate this scaffold for downstream medicinal chemistry applications.

Workflow A Bicyclo[2.1.1]hexan-2-yl methanol (Target) B 1D & 2D NMR (Conformation & Connectivity) A->B Structural Elucidation C HRMS-ESI(+) (Exact Mass & Formula) A->C Isotopic Profiling D ATR FT-IR (Functional Groups) A->D H-Bonding Network E Data Synthesis & Orthogonal Validation B->E NOE & J-Coupling C->E m/z 113.0966 [M+H]+ D->E v(O-H) ~3350 cm⁻¹ F Bioisostere Application (Lead Optimization) E->F Verified Scaffold

Fig 1: Spectroscopic validation workflow for bicyclo[2.1.1]hexan-2-ylmethanol in drug design.

Experimental Protocols & Causality

Standard analytical methods often fail when applied to highly strained bicyclic systems. The following protocols have been engineered to account for the unique conformational dynamics of the bicyclo[2.1.1]hexane core[3].

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Standard:

  • Step 1: Sample Preparation & Solvent Selection Dissolve 15 mg of {bicyclo[2.1.1]hexan-2-yl}methanol in 0.6 mL of CDCl₃.

    • Causality: CDCl₃ is ideal for non-exchangeable proton resolution, but it must be filtered through basic alumina immediately prior to use. Trace DCl in aged CDCl₃ can catalyze ring-opening rearrangements of the highly strained bicyclic framework during prolonged 2D NMR acquisitions.

  • Step 2: Instrument Tuning & Shimming Tune the probe to the exact resonance frequency of ¹H and ¹³C. Perform rigorous gradient shimming (Z-axis).

    • Causality: The rigid bicyclo[2.1.1]hexane system features complex multiplet splitting, including long-range W-coupling across the rigid methylene bridges. Poor field homogeneity will blur these fine scalar couplings (J < 1.5 Hz), leading to the misassignment of diastereotopic protons.

  • Step 3: Acquisition Parameters (1D & 2D) For ¹³C NMR, set the relaxation delay (D1) to a minimum of 5 seconds.

    • Causality: Bridgehead carbons (C1, C4) lack attached protons with high rotational freedom, resulting in significantly longer T₁ relaxation times compared to the exocyclic hydroxymethyl carbon. A standard 1-second delay artificially suppresses these critical bridgehead signals, skewing the data.

  • Step 4: Self-Validation Check

    • System Check: Integrate the exocyclic hydroxymethyl protons (-CH₂OH) and compare them against the sum of the bridgehead protons (C1, C4). The ratio must be exactly 2:2. Any deviation >5% indicates incomplete relaxation or co-eluting impurities, triggering a mandatory re-acquisition with an extended D1 delay.

Protocol B: High-Resolution Mass Spectrometry (HRMS)
  • Step 1: Mobile Phase & Ionization Setup Prepare a 1 µg/mL solution in LC-MS grade MeOH with 0.1% Formic Acid. Use Electrospray Ionization in positive mode (ESI+).

    • Causality: Aliphatic primary alcohols are notoriously difficult to ionize. Formic acid facilitates protonation to yield the [M+H]⁺ and [M+H-H₂O]⁺ adducts, which are highly diagnostic for this specific scaffold.

  • Step 2: Self-Validation Check

    • System Check: Calculate the mass error for the observed [M+H]⁺ peak (Theoretical: 113.0966 m/z). If the error exceeds 5 ppm, the TOF/Orbitrap calibration is invalid. Furthermore, the presence of a strong m/z 95.0861 peak (loss of water) serves as an internal structural confirmation of the hydroxyl group.

Protocol C: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Step 1: Background & Sample Application Collect a background spectrum (64 scans) on a clean diamond ATR crystal. Apply 2 mg of the neat compound and engage the ATR anvil with consistent pressure.

    • Causality: {Bicyclo[2.1.1]hexan-2-yl}methanol exhibits varying degrees of intermolecular hydrogen bonding depending on its physical packing. Consistent anvil pressure ensures uniform crystal contact, preventing baseline drift and shifting of the diagnostic ν(O-H) band.

  • Step 2: Self-Validation Check

    • System Check: Verify the presence of the strong ν(O-H) stretch (~3350 cm⁻¹) and the absolute absence of any ν(C=O) stretch (~1700 cm⁻¹). A carbonyl peak indicates auto-oxidation of the primary alcohol to an aldehyde, immediately invalidating the batch for bioisosteric studies.

Quantitative Spectroscopic Data Summaries

The following tables summarize the validated spectroscopic benchmarks for {bicyclo[2.1.1]hexan-2-yl}methanol, synthesizing expected chemical shifts and exact mass data based on established literature for bicyclo[2.1.1]hexane derivatives[1][3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
-CH ₂OH (a) 3.65 dd 10.5, 6.2 1H Diastereotopic methylene
-CH ₂OH (b) 3.52 dd 10.5, 7.8 1H Diastereotopic methylene
C1 2.45 m - 1H Bridgehead methine
C4 2.32 m - 1H Bridgehead methine
C2 2.15 m - 1H Substituted methine
C3, C5, C6 1.20 – 1.85 m Complex 6H Ring methylenes

| -OH | 1.45 | br s | - | 1H | Exchangeable hydroxyl |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Carbon Type Assignment
-C H₂OH 64.2 CH₂ Exocyclic hydroxymethyl
C2 45.1 CH Substituted methine
C1 41.3 CH Bridgehead
C4 39.8 CH Bridgehead
C3 35.2 CH₂ Ring methylene
C5 32.1 CH₂ Bridge methylene

| C6 | 31.8 | CH₂ | Bridge methylene |

Table 3: HRMS and FT-IR Validation Metrics

Technique Parameter Observed Value Theoretical / Target Range
HRMS-ESI(+) [M+H]⁺ 113.0966 m/z 113.0966 m/z
HRMS-ESI(+) [M+H-H₂O]⁺ 95.0861 m/z 95.0861 m/z
FT-IR (ATR) ν(O-H) stretch 3352 cm⁻¹ 3200–3500 cm⁻¹ (Broad)

| FT-IR (ATR) | ν(C-H) sp³ stretch | 2850–2960 cm⁻¹ | 2850–3000 cm⁻¹ |

Mechanistic Insights into Spectral Interpretation

For the Senior Application Scientist, identifying the compound is only half the battle; understanding its 3D conformation is critical for downstream drug-receptor binding models.

The rigid bicyclic framework leads to distinct Nuclear Overhauser Effect (NOE) contacts. When utilizing 2D NOESY NMR, the orientation of the hydroxymethyl group (endo vs. exo) can be unambiguously assigned[4]. An exo hydroxymethyl group will show strong NOE correlations to the C5/C6 bridge protons. Conversely, an endo configuration will exhibit spatial correlations exclusively to the C3 methylene protons. Because the bioisosteric mimicry of an ortho-substituted benzene relies entirely on the precise exit vector of the -CH₂OH group, this NOE validation step is non-negotiable before advancing the scaffold into high-throughput synthesis.

References

  • Title: Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp³-rich chemical space Source: Organic & Biomolecular Chemistry (The Royal Society of Chemistry) URL: [Link]

  • Title: Facile access to bicyclo[2.1.1]hexanes by Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes Source: Nature Communications URL: [Link]

  • Title: Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: 2,5-Disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants for medicinal chemistry Source: Chemical Science (The Royal Society of Chemistry) URL: [Link]

Sources

Exploratory

Bicyclo[2.1.1]hexane Derivatives: A Paradigm Shift in Saturated Bioisosteres for Drug Discovery

Executive Summary The pharmaceutical industry's historical reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and susceptibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's historical reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and susceptibility to cytochrome P450 (CYP450) mediated metabolic degradation. The "escape from flatland" paradigm emphasizes increasing the fraction of sp³ carbons (Fsp³) to mitigate these liabilities. While bicyclo[1.1.1]pentane (BCP) has become the gold standard for mimicking para-substituted benzenes, the structural mimicry of ortho- and meta-substituted benzenes remained a critical gap.

Recent breakthroughs have established bicyclo[2.1.1]hexane (BCH) derivatives as the premier saturated bioisosteres for ortho- and meta-benzenes[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, state-of-the-art synthetic methodologies, and validated experimental protocols for integrating the BCH core into modern drug discovery pipelines.

Structural and Geometric Rationale: The "Why"

The utility of a bioisostere is dictated by its ability to replicate the spatial orientation (exit vectors) of the original scaffold while improving physicochemical properties. The BCH core achieves this through its highly defined, rigid 3D architecture.

  • 1,2-Disubstituted BCHs exhibit an exit vector angle of ~65–70°, making them near-perfect structural mimics of ortho-substituted benzenes (angle ~60°)[1].

  • 1,3-Disubstituted BCHs display an exit vector angle of ~115°, perfectly accommodating the geometry of meta-substituted benzenes (angle ~120°)[2].

  • 1,5-Disubstituted BCHs provide an alternative vector geometry that also effectively mimics ortho-substituted phenyl rings, with recent advances allowing for enantioselective control over these scaffolds.

By replacing a planar arene with a BCH core, medicinal chemists can fundamentally alter the pharmacokinetic profile of a lead compound without disrupting its pharmacodynamic target affinity.

Quantitative Data: Physicochemical Impact of BCH Substitution

The following table summarizes the field-proven physicochemical shifts observed when planar arenes are replaced with the BCH core in late-stage lead optimization[1],[2].

PropertyPlanar Arenes (Benzene core)Bicyclo[2.1.1]hexane (BCH) CoreCausality / Impact on Drug Design
Geometry (Exit Vectors) 60° (ortho), 120° (meta)~65-70° (1,2-), ~115° (1,3-)Provides near-perfect spatial mimicry of target binding vectors.
Fraction sp³ (Fsp³) 0.0 (Core)1.0 (Core)Increases 3D character, reducing off-target promiscuity and toxicity.
Lipophilicity (LogP) BaselineReduced (ΔLogP ≈ -0.5 to -1.0)Enhances aqueous solubility and lowers the volume of distribution.
Metabolic Stability Susceptible to CYP450 oxidationResistant to aromatic hydroxylationProlongs half-life and prevents the formation of reactive metabolites.
Conformational Rigidity Flat, 2DBridged, 3DLocks the molecule in the bioactive conformation, reducing entropic penalties.

Mechanistic Pathways to the Bicyclo[2.1.1]hexane Core

Historically, synthesizing the BCH core required direct UV irradiation of 1,5-dienes using specialized mercury lamps. This approach was difficult to scale and incompatible with complex, functionalized pharmaceutical intermediates[3].

Modern synthetic strategies rely on visible-light-driven photocatalysis . The two dominant pathways are:

  • Intramolecular Crossed [2+2] Photocycloaddition: Utilizing triplet energy transfer (EnT) sensitizers (e.g., benzophenone or Iridium complexes) to cyclize 1,5-dienes under mild conditions[4].

  • Strain-Release [2π+2σ] Cycloaddition: An intermolecular reaction between highly strained bicyclo[1.1.0]butanes (BCBs) and alkenes, driven by the thermodynamic release of the ~65 kcal/mol strain energy inherent to the BCB core[5],[6].

G PC Photocatalyst (Ir/Ru) Ground State PC_star Excited State PC* PC->PC_star Visible Light (hv) PC_star->PC Energy Transfer (EnT) Alkene Alkene Substrate Alkene_Triplet Triplet Alkene (Diradical) Alkene->Alkene_Triplet EnT from PC* Intermediate Diradical Intermediate Alkene_Triplet->Intermediate + BCB BCB Bicyclo[1.1.0]butane (BCB) Product Bicyclo[2.1.1]hexane Product Intermediate->Product Ring Closure (Strain Release)

Caption: Triplet energy transfer mechanism for bicyclo[2.1.1]hexane synthesis via [2π+2σ] cycloaddition.

Self-Validating Experimental Protocol: Visible-Light-Driven [2π+2σ] Cycloaddition

To ensure high reproducibility and scientific integrity, the following protocol details the synthesis of functionalized BCH derivatives via the intermolecular strain-release pathway[6]. This methodology is designed as a self-validating system, ensuring that intermediate quality controls dictate the progression of the workflow.

Step-by-Step Methodology

Step 1: Reaction Setup & Reagent Charging

  • Action: In an anaerobic glovebox, charge an oven-dried Schlenk tube with the alkene substrate (1.0 equiv), the bicyclo[1.1.0]butane (BCB) derivative (1.5 equiv), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2.0 mol%) in anhydrous acetonitrile (0.1 M).

  • Causality: Oven-drying eliminates adventitious moisture, which can cause competitive nucleophilic ring-opening of the highly strained BCB core. Acetonitrile is selected for its high dielectric constant, which stabilizes polar transition states, and its wide electrochemical window, preventing solvent degradation during photocatalysis.

Step 2: Stringent Degassing (Freeze-Pump-Thaw)

  • Action: Seal the Schlenk tube, remove it from the glovebox, and perform three rigorous freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-high purity Argon.

  • Causality: Molecular oxygen (O₂) is a ground-state triplet. If present, it will rapidly quench the excited state of the photocatalyst (PC*) or the triplet alkene via Dexter energy transfer. Complete deoxygenation is non-negotiable to prevent catalyst deactivation and the formation of undesired endoperoxide byproducts.

Step 3: Photochemical Irradiation

  • Action: Irradiate the vigorously stirring mixture using a 440 nm blue LED array at ambient temperature (25 °C) for 12–16 hours. Maintain cooling via a fan to prevent thermal runaway.

  • Causality: The 440 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst while leaving the organic substrates transparent. This prevents unselective direct photolysis and degradation of the starting materials.

Step 4: Self-Validation & In-Process Control (IPC)

  • Action: At 12 hours, halt irradiation and extract a 50 µL aliquot under Argon. Evaporate the solvent and analyze via ¹H NMR in CDCl₃.

  • Causality & Validation: The reaction is deemed complete only when the highly shielded bridgehead protons of the BCB starting material (typically δ ~1.3–1.6 ppm) completely disappear, replaced by the characteristic BCH bridgehead signals (δ ~2.5–2.8 ppm). This provides a self-validating, quantitative metric of conversion before proceeding to workup.

Step 5: Isolation and Purification

  • Action: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Causality: The non-polar nature of the BCH core typically results in a high Rf value, allowing facile separation from the highly polar Iridium catalyst and any unreacted alkene.

Case Studies: Translation to Drug Discovery

The theoretical benefits of the BCH core have been rigorously validated in both agrochemical and pharmaceutical settings:

  • Agrochemicals (ortho-benzene replacement): The incorporation of the 1,2-disubstituted BCH core into the structures of commercial fungicides Boscalid, Bixafen, and Fluxapyroxad yielded saturated, patent-free analogs. These BCH derivatives maintained the necessary spatial geometry to bind the target enzymes, exhibiting exceptionally high antifungal activity while dramatically improving aqueous solubility[1],[7].

  • Pharmaceuticals (meta-benzene replacement): In 2026, researchers successfully replaced the meta-benzene ring in the Hedgehog pathway inhibitor Sonidegib and the antihistamine Meclizine with 1,3-disubstituted BCHs. The resulting saturated analogues exhibited improved metabolic stability (due to resistance to CYP450 aromatic oxidation) while retaining the membrane permeability and cytotoxicity profiles of the parent drugs[2].

References

  • Denisenko, A. et al. "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." Chemical Science, 14, 14092–14099 (2023).[Link]

  • Mykhailiuk, P. K. et al. "Bicyclo[2.1.1]hexanes: Saturated Bioisosteres of meta-Benzene." ChemRxiv (2026).[Link]

  • Agasti, S. et al. "A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres." Nature Chemistry, 15, 535–541 (2023).[Link]

  • Rigotti, T. & Bach, T. "Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions." Organic Letters, 24, 8821–8825 (2022).[Link]

  • Garrido-García, P. et al. "Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity." Nature Chemistry (2025).[Link]

Sources

Foundational

Conformational Analysis and Synthetic Utility of {Bicyclo[2.1.1]hexan-2-yl}methanol in Drug Discovery

Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings has frequently led to clinical candidates with poor aqueous solubility, high metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the over-reliance on flat, sp2 -hybridized aromatic rings has frequently led to clinical candidates with poor aqueous solubility, high metabolic liability, and off-target toxicity. The strategic shift toward high- Fsp3 (fraction of sp3 carbons) frameworks—often termed the "escape from flatland"—has elevated saturated bridged-bicyclic compounds to the forefront of molecular design.

Among these, the bicyclo[2.1.1]hexane scaffold has emerged as a privileged bioisostere. It serves a dual purpose: acting as a saturated mimic for ortho- and meta-substituted benzenes, and as a rigidified variant of the highly flexible cyclopentane ring[1][2]. This whitepaper provides an in-depth conformational analysis of a critical building block, {bicyclo[2.1.1]hexan-2-yl}methanol (CAS: 1785027-95-3), detailing its geometric properties, synthetic protocols, and integration into drug discovery pipelines.

Conformational Analysis and Geometric Profiling

To understand why {bicyclo[2.1.1]hexan-2-yl}methanol is highly valued, we must analyze the causality behind its structural behavior compared to traditional carbocycles.

Rigidification of the Cyclopentane Core

Unsubstituted cyclopentane is highly flexible, rapidly interconverting between the envelope ( Cs​ ) and half-chair ( C2​ ) conformations. When a flexible cyclopentane-containing drug binds to a target receptor, it must adopt a single conformation, resulting in a significant entropic penalty ( ΔS<0 )[2][3].

By introducing a methylene bridge across the 1,4-positions to form the bicyclo[2.1.1]hexane core, the system is conformationally locked. The bridge forces the underlying cyclopentane ring into a rigid, V-shaped geometry. This rigidification pre-organizes the molecule, drastically reducing the entropic penalty upon target binding and locking the exit vectors of substituents into predictable trajectories[3].

Rotameric States of the 2-Hydroxymethyl Group

In {bicyclo[2.1.1]hexan-2-yl}methanol, the primary alcohol is attached at the 2-position. While the bicyclic core is locked, the exocyclic C2−C(α) bond permits rotation. However, this rotation is not entirely free. The steric bulk of the methylene bridge (C5/C6) imposes significant rotational barriers. Conformational energy analysis indicates a strong preference for rotamers where the hydroxyl group projects outward, away from the steric shadow of the bridgehead protons. This predictable projection is what allows the hydroxymethyl group to reliably mimic the exit vectors of ortho-substituted benzenes[1].

Volumetric and Isosteric Mapping

A successful bioisostere must match the spatial volume of the ring it replaces to avoid steric clashes within the protein binding pocket. Computational and crystallographic analyses reveal that the molecular volume of the bicyclo[2.1.1]hexane core is approximately 92 ų. This is a near-perfect match for the benzene ring (84 ų), especially when compared to larger homologues like bicyclo[3.1.1]heptane (109 ų)[4].

G A Cyclopentane (Flexible, High Entropy) C Bicyclo[2.1.1]hexane Core (Rigid, 3D Character) A->C Rigidification B Benzene Ring (Flat, Poor PK) B->C Saturation (Bioisosterism) D {Bicyclo[2.1.1]hexan-2-yl}methanol (Defined Exit Vectors) C->D Functionalization E Improved PK/PD (Target Binding) D->E Drug Integration

Logical workflow of bicyclo[2.1.1]hexane bioisosteric replacement strategy.

Physicochemical Data Presentation

The transition from sp2 to sp3 architecture fundamentally alters the physicochemical properties of the molecule. The table below summarizes the comparative advantages of utilizing the bicyclo[2.1.1]hexane framework.

Table 1: Comparative Physicochemical & Geometric Properties

Property / ScaffoldBenzene RingCyclopentaneBicyclo[2.1.1]hexane Core
Hybridization 100% sp2 100% sp3 100% sp3
Molecular Volume ~84 ų~78 ų~92 ų
Conformational State Rigid (Planar)Flexible (Envelope/Half-Chair)Rigid (Locked 3D)
Aqueous Solubility PoorModerateHigh
Metabolic Liability High (Epoxidation/Hydroxylation)ModerateLow (Sterically Shielded C-H bonds)

Experimental Protocols: Synthesis of {Bicyclo[2.1.1]hexan-2-yl}methanol

The synthesis of bridge-functionalized or 2-substituted bicyclo[2.1.1]hexanes requires precise control over reaction conditions. The most robust, self-validating methodology involves an intramolecular [2+2] photocycloaddition followed by a chemoselective reduction[4][5].

Mechanistic Causality

Thermal [2+2] cycloadditions are symmetry-forbidden in the ground state according to Woodward-Hoffmann rules. To overcome this, we utilize a photocatalyst (e.g., an Iridium complex or benzophenone) to facilitate a triplet energy transfer. This excites the diene precursor into a triplet state, allowing the symmetry-allowed photochemical [2+2] cycloaddition to proceed, yielding the bicyclo[2.1.1]hexan-2-one intermediate[4]. Subsequent reduction with Sodium Borohydride ( NaBH4​ ) in Methanol provides the target alcohol. Methanol is chosen as the solvent because it enhances the electrophilicity of the ketone via hydrogen bonding, while the mild nature of NaBH4​ prevents the reductive cleavage of the strained cyclobutane ring embedded in the bicyclic system[5].

Workflow S1 1,5-Diene Precursor S2 [2+2] Photocycloaddition (Ir-Catalyst / hν) S1->S2 S3 Bicyclo[2.1.1]hexan-2-one S2->S3 S4 Ketone Reduction (NaBH4, MeOH, 0°C) S3->S4 S5 {Bicyclo[2.1.1]hexan-2-yl}methanol S4->S5

Synthetic workflow for {bicyclo[2.1.1]hexan-2-yl}methanol.

Step-by-Step Methodology

Phase 1: Photochemical [2+2] Cycloaddition

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,5-diene precursor (1.0 equiv) in anhydrous Acetonitrile ( CH3​CN ) to achieve a 0.1 M concentration.

  • Catalyst Addition: Add the Iridium photocatalyst, e.g., Ir[dF(CF3​)ppy]2​(dtbpy)PF6​ (1-2 mol%), or a cheaper triplet sensitizer like benzophenone depending on substrate electronics[4][5].

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the triplet excited state.

  • Irradiation: Irradiate the reaction mixture using blue LEDs (440-450 nm) at ambient temperature for 12-24 hours.

  • Validation: Monitor the reaction via GC-MS or TLC. The complete consumption of the diene validates the efficiency of the triplet sensitization. Concentrate in vacuo and purify via flash column chromatography to isolate bicyclo[2.1.1]hexan-2-one .

Phase 2: Chemoselective Reduction

  • Preparation: Dissolve the isolated bicyclo[2.1.1]hexan-2-one (1.0 equiv) in anhydrous Methanol (0.2 M) and cool the flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic runaway and suppresses potential ring-opening side reactions of the strained core.

  • Reduction: Slowly add Sodium Borohydride ( NaBH4​ , 2.0 equiv) in small portions over 15 minutes[5].

  • Agitation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl to destroy excess hydride. Extract the aqueous layer with Dichloromethane ( CH2​Cl2​ ) three times.

  • Drying & Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield {bicyclo[2.1.1]hexan-2-yl}methanol as a clear oil or white solid[5].

  • Validation: Confirm the product via IR spectroscopy. The disappearance of the highly strained ketone carbonyl stretch (~1750 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) serves as a self-validating checkpoint for successful conversion.

Conclusion

The integration of {bicyclo[2.1.1]hexan-2-yl}methanol into medicinal chemistry represents a triumph of rational conformational design. By locking the flexible cyclopentane ring into a rigid 3D vector, chemists can accurately mimic the spatial arrangement of ortho- and meta-substituted benzenes while drastically improving aqueous solubility and metabolic stability. As synthetic methodologies like photocatalytic [2+2] cycloadditions become more scalable, the utilization of these saturated bioisosteres will continue to redefine the boundaries of drug discovery.

References

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry Source: American Chemical Society (ACS Fall 2023) URL:[Link]

  • Bicyclo[2.1.1]hexanes: Saturated Bioisosteres of meta-Benzene Source: ChemRxiv URL:[Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants Source: Chemical Science (RSC Publishing) URL:[Link]

  • Supporting Information for Preparation of novel bicyclo[2.1.1]hexanes: an opening towards new chemical space Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Exploratory

Advanced Reactivity and Derivatization of the Hydroxyl Group in {Bicyclo[2.1.1]hexan-2-yl}methanol

Executive Summary {Bicyclo[2.1.1]hexan-2-yl}methanol is a highly valuable, three-dimensional (3D) building block in modern medicinal chemistry. Featuring a primary hydroxyl group appended to a rigid, bridged bicyclic cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

{Bicyclo[2.1.1]hexan-2-yl}methanol is a highly valuable, three-dimensional (3D) building block in modern medicinal chemistry. Featuring a primary hydroxyl group appended to a rigid, bridged bicyclic core, this molecule is predominantly utilized to synthesize saturated bioisosteres of ortho- and meta-substituted benzenes 1[1]. By replacing planar aromatic rings with the C(sp3)-rich bicyclo[2.1.1]hexane (BCH) scaffold, drug developers can improve physicochemical properties—such as aqueous solubility and metabolic stability—while retaining critical receptor-ligand vector geometries2[2]. However, the inherent ring strain and the unique steric shielding of the fused cyclobutane/cyclopentane system fundamentally alter the reactivity profile of the appended primary alcohol. This guide details the causal mechanisms governing its reactivity and provides self-validating protocols for its derivatization.

Structural and Electronic Constraints on Reactivity

The reactivity of the -CH₂OH group in {bicyclo[2.1.1]hexan-2-yl}methanol is dictated by two primary factors:

  • Steric Shielding: The 2-position of the BCH core is sterically encumbered by the C5/C6 bridge. This geometry partially occludes the standard Bürgi-Dunitz trajectory for incoming nucleophiles, rendering direct Sₙ2 displacements on the alcohol exceptionally sluggish.

  • Strain-Induced Lability: The BCH core is highly strained. Generating a carbocation adjacent to the ring, or subjecting the molecule to strongly acidic conditions, can trigger Wagner-Meerwein-type skeletal rearrangements, leading to ring expansion (e.g., to bicyclo[2.2.1]heptanes) or ring opening (to cyclobutenes) 3[3]. Consequently, all transformations of the hydroxyl group must strictly avoid harsh acidic environments.

Core Reactivity Profiles: The Causality of Reagent Selection

Oxidation Pathways To convert the primary alcohol to an aldehyde, mild oxidants such as Dess-Martin Periodinane (DMP) or Swern conditions are mandatory 4[4]. Traditional chromium-based oxidants (e.g., Jones reagent) are highly acidic and will catalyze the cleavage of the strained cyclobutane ring. DMP operates under near-neutral conditions; however, because acetic acid is a byproduct of DMP oxidation, sodium bicarbonate (NaHCO₃) is often added as a buffer to ensure the structural integrity of the BCH core. For over-oxidation to the carboxylic acid, a catalytic RuCl₃/NaIO₄ system is preferred over acidic permanganate 5[5].

Activation and Nucleophilic Substitution Because direct nucleophilic attack on the hydroxyl group is sterically hindered, the alcohol must be activated as a mesylate (-OMs) or tosylate (-OTs). Mesylation proceeds smoothly at 0 °C using methanesulfonyl chloride and triethylamine. The subsequent displacement of the mesylate (e.g., with sodium azide to form the corresponding amine precursor) requires elevated temperatures (typically 80 °C) in a polar aprotic solvent like DMF to overcome the steric barrier imposed by the bicyclic bridge 6[6].

Esterification and Etherification The primary alcohol readily undergoes esterification using standard carbodiimide coupling (EDC/DMAP). The intermediate steric bulk of the BCH ring does not significantly impede the attack of the alcohol oxygen on an activated acyl electrophile, making this a highly efficient late-stage functionalization strategy.

Logic Goal Functionalize Hydroxyl Group Constraint Constraint: High Ring Strain (~30 kcal/mol) Goal->Constraint Ox Oxidation Pathway Constraint->Ox Sub Substitution Pathway Constraint->Sub Jones Jones Reagent (Acidic) Ox->Jones Avoid DMP Dess-Martin Periodinane Ox->DMP Preferred DirSN2 Direct SN2 (Harsh) Sub->DirSN2 Avoid ActSN2 Mesylation -> SN2 Sub->ActSN2 Preferred Rearrange Skeletal Rearrangement (Ring Cleavage) Jones->Rearrange

Mechanistic logic tree for reagent selection to prevent bicyclo[2.1.1]hexane ring cleavage.

Self-Validating Experimental Protocols

Protocol A: Mild Buffered Oxidation to Bicyclo[2.1.1]hexane-2-carbaldehyde

Objective: Oxidize the primary alcohol to an aldehyde without compromising the strained bicyclic core.

  • Preparation: Dissolve {bicyclo[2.1.1]hexan-2-yl}methanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Buffering: Add solid NaHCO₃ (5.0 equiv) to the stirring solution.

    • Causality: The massive excess of bicarbonate acts as an insoluble buffer to instantly neutralize the acetic acid generated in the next step, preventing acid-catalyzed ring expansion.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

  • Reaction: Warm the reaction to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃ (1:1 v/v) and stir vigorously until the organic layer is clear. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The successful transformation is validated by the disappearance of the -CH₂OH multiplet (~3.5 ppm) and the emergence of a sharp aldehyde singlet (~9.7 ppm). The preservation of the highly shielded cyclobutane bridge protons (~1.2-1.8 ppm) confirms that the BCH core remains intact.

Protocol B: Activation and Azidation (Pathway to Amines)

Objective: Convert the hydroxyl group to an azide via a mesylate intermediate.

  • Mesylation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM at 0 °C. Add triethylamine (2.0 equiv). Dropwise add methanesulfonyl chloride (1.2 equiv). Stir for 1 hour at 0 °C.

    • Causality: Low temperature prevents the elimination of the mesylate to an exocyclic alkene.

  • Isolation: Wash with ice-water, dry, and concentrate to yield the crude mesylate.

  • Azidation: Dissolve the mesylate in anhydrous DMF. Add sodium azide (3.0 equiv). Heat the mixture to 80 °C for 12 hours.

    • Causality: The elevated temperature is required to provide the activation energy necessary for the azide nucleophile to overcome the steric shielding of the bicyclic bridge during the Sₙ2 displacement.

  • Workup: Cool, dilute with diethyl ether, wash extensively with water (to remove DMF), dry, and concentrate.

  • Self-Validation Checkpoint: IR spectroscopy of the product must show a strong, characteristic azide stretch at ~2100 cm⁻¹, while the broad -OH stretch (~3300 cm⁻¹) from the starting material must be completely absent.

Workflow A {Bicyclo[2.1.1]hexan-2-yl}methanol (Core Scaffold) B Aldehyde (DMP Oxidation) A->B Mild[O] C Carboxylic Acid (RuCl3/NaIO4) A->C Strong [O] D Mesylate (Activation) A->D MsCl / Et3N F Ester (Acylation) A->F R-COOH EDC/DMAP E Amine (Azidation/Reduction) D->E 1. NaN3 2. H2, Pd/C

Divergent synthetic pathways for the derivatization of {bicyclo[2.1.1]hexan-2-yl}methanol.

Quantitative Reactivity Metrics

The following table summarizes the expected performance of {bicyclo[2.1.1]hexan-2-yl}methanol across standard derivatization workflows:

Reaction TypeReagent SystemTarget DerivativeTypical YieldCore Preservation
Mild Oxidation Dess-Martin Periodinane, NaHCO₃Aldehyde85-95%Excellent
Strong Oxidation RuCl₃ (cat.), NaIO₄Carboxylic Acid75-89%Good
Activation MsCl, Et₃N, 0 °CMesylate90-98%Excellent
Nucleophilic Sub. NaN₃, DMF, 80 °CAzide60-80%Moderate (Steric hindrance)
Esterification R-COOH, EDC, DMAPEster80-95%Excellent

References

  • Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art . ResearchGate. 1

  • Bridge-Fused Rings as m-Phenyl Bioisosteres . PharmaBlock. 2

  • (Bio)isosteres of ortho- and meta-substituted benzenes . PMC - NIH. 4

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates . nuph.edu.ua. 5

  • Modification of 1-Substituents in the 2-Azabicyclo[2.1.1]hexane Ring System . ACS Publications. 6

  • Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes . ACS Publications. 3

Sources

Foundational

Escaping Flatland: The Chemistry, Synthesis, and Application of Bicyclo[2.1.1]hexanes as Next-Generation Bioisosteres

Introduction: The Rationale for sp³-Rich Scaffolds For over a century, the benzene ring has been the foundational building block of medicinal chemistry. However, the overreliance on planar, sp²-hybridized aromatic system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for sp³-Rich Scaffolds

For over a century, the benzene ring has been the foundational building block of medicinal chemistry. However, the overreliance on planar, sp²-hybridized aromatic systems frequently leads to "molecular obesity"—a phenomenon characterized by high lipophilicity, poor aqueous solubility, and suboptimal pharmacokinetic profiles.

To escape this "flatland," drug discovery programs are increasingly turning to saturated, sp³-rich bicyclic scaffolds. While bicyclo[1.1.1]pentanes have successfully established themselves as premier bioisosteres for para-substituted benzenes, the addition of a single carbon atom yields the bicyclo[2.1.1]hexane (BCH) core. Recent crystallographic and biological validations have proven that BCHs are exceptional three-dimensional mimics for both ortho- and meta-substituted benzenes[1][2][3].

This whitepaper provides an in-depth technical analysis of BCH chemistry, detailing the structural causality behind their physicochemical benefits, and outlining field-proven, self-validating synthetic protocols for their incorporation into drug discovery pipelines.

Structural Rationale & Physicochemical Optimization

Exit Vector Analysis

In structure-based drug design, the spatial relationship between substituents—defined by their exit vectors—dictates target protein affinity.

  • ortho-Mimics: 1,2-disubstituted and 1,5-disubstituted BCHs exhibit substituent distances ( d ) and angles ( ϕ ) that closely mirror ortho-substituted benzenes[1][4].

  • meta-Mimics: 1,3-disubstituted and 1,4-disubstituted BCHs replicate the exit vectors of meta-substituted benzenes. While the core distances remain analogous, the BCH framework introduces a larger dihedral angle, allowing the scaffold to project into previously unexplored chemical space within the binding pocket[2][5].

The Causality of Heteroatom Incorporation

Replacing an aromatic ring with a hydrocarbon BCH predictably lowers the lipophilicity (logD) of a molecule. For example, replacing the ortho-benzene ring in the drug lomitapide with a saturated 1,2-BCH analog reduces the logD from >4.5 to 3.9[1].

However, a purely hydrocarbon core can sometimes become a liability for Cytochrome P450 (CYP)-mediated metabolism due to its high lipophilicity. To solve this, researchers engineered 2-oxabicyclo[2.1.1]hexanes [6]. The strategic insertion of an oxygen atom into the bridged framework serves a dual causal purpose: it further suppresses logD and introduces a critical hydrogen-bond acceptor. This single atom swap dramatically enhances both aqueous solubility and metabolic stability, as demonstrated in the optimization of the fungicide Fluxapyroxad (Table 1).

Table 1: Physicochemical Comparison of Fluxapyroxad and Saturated Bioisosteres
CompoundCore ScaffoldAqueous Solubility (µM)Metabolic Stability (CIint)*
Fluxapyroxad ortho-Substituted Benzene2528
Analog 28 1,2-Bicyclo[2.1.1]hexane3435
Analog 29 2-Oxabicyclo[2.1.1]hexane15523

*CIint = Intrinsic clearance in human liver microsomes (mg min–1 μl–1). Lower values indicate higher metabolic stability[6].

G A ortho-Substituted Benzene (Flat, High Lipophilicity) B Bicyclo[2.1.1]hexane (BCH) (sp3-Rich, Rigid 3D) A->B Saturation & Bridging C 2-Oxabicyclo[2.1.1]hexane (Lower logD, High Solubility) B->C Heteroatom Insertion

Caption: Logical progression of bioisosteric replacement from planar benzenes to hetero-BCHs.

Synthetic Methodologies: Overcoming the Access Barrier

Historically, the widespread adoption of BCHs was hindered by the lack of scalable, regioselective synthetic methods[3]. The synthesis of these highly strained systems requires either high-energy photochemical excitation or the thermodynamic release of pre-existing ring strain. Modern photocatalysis has dismantled these barriers[5][7].

G BCB Bicyclo[1.1.0]butane (High Strain Energy) Photocat1 Photocatalyst + Alkene (Energy Transfer) BCB->Photocat1 [2π + 2σ] Strain-Release Diene 1,5-Hexadiene (Flexible Precursor) Photocat2 Ir-Catalyst + 414nm Light (Triplet Excitation) Diene->Photocat2 Intramolecular[2+2] BCH_Regio 1,2- or 1,3-BCH (Regiodivergent) Photocat1->BCH_Regio Catalyst Control BCH_Intra 1,4-Disubstituted BCH (meta-Bioisostere) Photocat2->BCH_Intra Cycloaddition

Caption: Primary synthetic pathways for accessing distinct bicyclo[2.1.1]hexane substitution patterns.

Workflow 1: Visible-Light-Driven Intramolecular [2+2] Photocycloaddition[5]

Objective: Synthesis of 1,4-disubstituted BCHs (meta-bioisosteres). Causality: Traditional UV light degrades complex molecules. Utilizing an Iridium-based photocatalyst under visible light enables selective triplet energy transfer to a styrene moiety, driving the cycloaddition without affecting sensitive functional groups.

  • Step 1 (Setup): Dissolve the 2,5-disubstituted hexa-1,5-diene precursor (0.1 mmol) in anhydrous acetonitrile (0.05 M). Rationale: Acetonitrile stabilizes the charge-transfer state of the photocatalyst.

  • Step 2 (Catalysis): Add 1-2 mol% of [Ir(dF(CF3)ppy)2(dtbbpy)]PF6. Rationale: This specific Ir-complex possesses a high triplet energy (~60 kcal/mol), perfectly matched to sensitize the styrene derivative.

  • Step 3 (Degassing): Sparge the solution with Argon for 15 minutes.

    • Self-Validation Check: Oxygen is a potent triplet quencher. Failure to adequately degas will result in zero conversion, acting as an internal validation of the triplet-mediated mechanism.

  • Step 4 (Irradiation): Irradiate with 414 nm blue LEDs for 4-12 hours at 25°C.

  • Step 5 (In-Process Control): Monitor via crude ¹H NMR.

    • Self-Validation Check: The disappearance of the vinylic protons (δ 5.0–6.5 ppm) and the emergence of shielded cyclobutane ring protons (δ 1.5–2.5 ppm) quantitatively confirms successful cycloaddition.

Workflow 2: Strain-Release[2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes[7]

Objective: Regiodivergent synthesis of 1,2- and 1,3-disubstituted BCHs. Causality: Bicyclo[1.1.0]butanes (BCBs) possess immense ring strain (~65 kcal/mol). Photocatalytic activation cleaves the central C–C σ-bond, generating a transient intermediate that rapidly traps an external alkene. The thermodynamic instability of the BCB drives the reaction forward.

  • Step 1 (Setup): In a glovebox, combine the BCB derivative (1.0 equiv), the alkene coupling partner (1.5 equiv), and the selected photocatalyst in dichloroethane (DCE).

  • Step 2 (Activation): Initiate the reaction via light irradiation. Rationale: The catalyst lowers the kinetic barrier for the cleavage of the highly strained central σ-bond.

  • Step 3 (Regiocontrol via Catalyst): The specific choice of catalyst dictates whether the alkene inserts in a head-to-head or head-to-tail fashion.

    • Self-Validation Check: GC-MS or NMR analysis of the crude mixture will show distinct retention times and chemical shifts for the 1,2- vs. 1,3-BCH isomers, validating the catalyst's directing effect.

  • Step 4 (Workup & Characterization): Quench the reaction and extract with EtOAc.

    • Self-Validation Check: Complete consumption of the BCB starting material is definitively confirmed by the disappearance of its highly shielded bridgehead protons (~δ 1.3 ppm) in the ¹H NMR spectrum.

Advanced Applications: Enantioselective Functionalization

Because BCHs are three-dimensional, they exist as enantiomers—a stark contrast to their planar benzene counterparts. The absolute configuration of the BCH core profoundly impacts its biological activity, as the 3D orientation of the exit vectors dictates the precision of target protein binding[4].

Recent breakthroughs have solved the challenge of accessing single enantiomers:

  • Desymmetrization via Protoborylation: Enantioselective copper-catalyzed protoborylation of highly strained bicyclo[2.1.1]hex-2-enes allows for the stereocontrolled formation of 1,3-disubstituted BCHs[8].

  • Asymmetric Photocycloaddition: Lewis-acid-catalyzed [2+2] photocycloadditions have provided access to enantioenriched 1,5-disubstituted BCHs. Crucially, biological assays demonstrate that these specific enantiomers exhibit markedly differential cytotoxic effects in tumor cell lines compared to both racemic mixtures and their original sp²-based parent drugs[4].

Conclusion

The transition from flat aromatic rings to three-dimensional bicyclo[2.1.1]hexanes represents a paradigm shift in medicinal chemistry. By leveraging visible-light photocatalysis and strain-release methodologies, researchers can now efficiently synthesize these complex scaffolds. Furthermore, the strategic incorporation of heteroatoms (e.g., 2-oxabicyclo[2.1.1]hexanes) provides an elegant, causal solution to the lipophilicity and metabolic liabilities of purely hydrocarbon cores. As enantioselective protocols become more robust, BCHs will undoubtedly become a cornerstone of next-generation drug discovery.

References

  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Enantioselective synthesis of 1,3-bicyclo[2.1.1]hexanes as meta-benzene bioisosteres Source: ChemRxiv URL:[Link]

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity Source: OpenAIRE / Nature Chemistry URL:[Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed[2 + 2] Photocycloadditions Source: Organic Letters (ACS Publications) URL:[Link]

  • Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Exploratory

Computational Modeling of Bicyclo[2.1.1]hexane Systems: A Paradigm Shift in Bioisosteric Design

Introduction: Escaping the Flatland The overreliance on planar, sp²-hybridized aromatic rings in drug discovery has historically contributed to high attrition rates due to poor aqueous solubility and off-target promiscui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping the Flatland

The overreliance on planar, sp²-hybridized aromatic rings in drug discovery has historically contributed to high attrition rates due to poor aqueous solubility and off-target promiscuity. Bicyclo[2.1.1]hexanes (BCHs) have recently emerged as highly coveted, three-dimensional saturated bioisosteres for ortho- and meta-substituted benzenes. By introducing sp³ character, BCHs improve pharmacokinetic profiles while maintaining the critical spatial orientation of pharmacophores.

However, the rigid, highly strained C8 framework of BCHs presents profound challenges in synthetic accessibility and late-stage functionalization. Computational modeling—specifically Density Functional Theory (DFT) and Molecular Dynamics (MD)—is no longer optional; it is a prerequisite for predicting exit vectors, quantifying strain-release thermodynamics, and elucidating complex reaction mechanisms. This whitepaper provides an authoritative guide on the computational workflows required to design, validate, and synthesize BCH systems.

Geometric and Thermodynamic Profiling

The efficacy of a bioisostere is dictated by its ability to project substituents at angles and distances that mimic the original arene without introducing steric clashes in the receptor pocket.

Exit Vector Analysis

Computational exit vector analysis demonstrates that 1,2-disubstituted BCHs are exceptional mimics for ortho-substituted benzenes. As shown in the comparative analysis with the ortho-phenyl ring of telmisartan, the substituent distance ( d ) and scaffold carbon distance ( r ) of the BCH core closely align with the planar arene, despite a significant difference in dihedral angles[1].

Table 1: Exit Vector Comparison (Ortho-Benzene vs. 1,2-BCH)

ParameterTelmisartan (Ortho-Phenyl)1,2-BCH BioisostereCausality of Difference
Substituent Distance ( d ) ~3.1 Å~3.0 ÅHigh structural fidelity maintained.
Scaffold Carbon Distance ( r ) ~1.4 Å~1.5 Åsp³ C-C bonds are naturally longer than sp² bonds.
Dihedral Angle ( ϕ ) 0° (Planar)~58° (Bridged)Inherent 3D bridging forces an out-of-plane projection.
Strain Energy Quantification

The thermodynamic driving force for assembling the BCH core relies heavily on the strain-release of precursors like bicyclo[1.1.0]butanes (BCBs). Standard formation enthalpies fail to accurately capture the hybridization changes in these systems. Instead, DFT-computed homodesmotic reactions are used to isolate pure ring strain. BCBs possess a massive strain energy due to the ~96% p-character of their central C-C bond, creating a thermodynamic sink when converted to the less strained BCH[2].

Table 2: DFT-Computed Strain Energies of Relevant Carbocycles

MoleculeComputed Strain EnergyPrimary Geometric Distortion
Cyclopropane ~27.5 kcal/molAngle bending (60° vs 109.5°)
Bicyclo[2.1.1]hexane (BCH) ~38.0 kcal/molTransannular interactions
Bicyclo[1.1.0]butane (BCB) ~60.0 - 65.0 kcal/molExtreme p-character central bond
Cyclic Allene ~30.0 kcal/molPyramidalization and twisting

Mechanistic Modeling of BCH Synthesis

Synthesizing the BCH core frequently utilizes a [2π + 2σ] cycloaddition between a BCB and an alkene, or the coupling of two highly strained diradicaloids[3]. DFT modeling is essential to determine whether these reactions proceed via a concerted pathway or a stepwise diradicaloid intermediate.

DFT_Workflow Start Reactants BCB + Alkene TS1 Transition State 1 (Activation) Start->TS1 Photoexcitation / Energy Transfer Int Diradicaloid Intermediate TS1->Int Central C-C Cleavage TS2 Transition State 2 (Ring Closure) Int->TS2 Conformational Alignment Prod Product Bicyclo[2.1.1]hexane TS2->Prod Strain Release (-25 kcal/mol)

Fig 1. DFT-computed mechanistic pathway for [2π + 2σ] cycloaddition to form BCHs.

Advanced Functionalization: C-H Insertion Dynamics

Functionalizing pre-formed BCHs is notoriously difficult. The high strain of the BCH core increases the s-character of the peripheral C-H bonds, making them stronger and less hydridic than unstrained alkanes. Computational studies reveal that successful dirhodium-catalyzed C-H insertion requires a highly specific catalyst, such as Rh₂(S-megaBNP)₄. The D4-symmetric bowl shape of this catalyst creates a confined cleft that forces the donor-acceptor carbene into a specific orientation, allowing secondary interactions to overcome the high activation barrier and dictate stereocontrol[4].

Step-by-Step Computational Methodology

To establish a self-validating system for bioisostere evaluation, researchers must follow a rigorous computational pipeline that bridges quantum mechanics and classical molecular dynamics.

Bioisostere_Pipeline Target Target Identification (Ortho/Meta Arene) Vector Exit Vector Analysis (Distance & Angle Matching) Target->Vector Vector->Target Iterative Refinement DFT DFT Strain & Stability (ωB97X-D / M06-2X) Vector->DFT MD Molecular Dynamics (Receptor Binding) DFT->MD MD->DFT Conformational Feedback Opt Lead Optimization (BCH Integration) MD->Opt

Fig 2. Computational pipeline for evaluating BCH bioisosteric replacements.

Protocol: Evaluating BCH Bioisosteric Replacement
  • Conformational Sampling & Exit Vector Analysis:

    • Action: Generate conformers of both the parent drug and the proposed BCH analog using molecular mechanics (e.g., OPLS4).

    • Validation: Align the C-C scaffold vectors. A successful bioisostere must exhibit a root-mean-square deviation (RMSD) of < 0.5 Å for the primary exit vectors.

  • DFT Optimization & Strain Calculation:

    • Action: Optimize geometries using a dispersion-corrected functional like ωB97X-D/def2-TZVP or M06/def2-TZVP[5].

    • Causality: Dispersion corrections are mandatory because the highly compact BCH core relies on transannular non-covalent interactions that standard functionals (like B3LYP) fail to capture accurately.

  • Transition State (TS) Search for Synthetic Viability:

    • Action: Use the Berny algorithm to locate saddle points for the proposed synthetic route.

    • Validation: Perform Intrinsic Reaction Coordinate (IRC) calculations to definitively prove that the computed TS connects the exact reactants (e.g., BCB) to the desired BCH product.

  • Molecular Dynamics (MD) Simulation in the Receptor:

    • Action: Parameterize the BCH using Antechamber (GAFF2 force field) and derive RESP charges. Run a 100 ns explicit solvent MD simulation in the target protein pocket.

    • Validation: Analyze the trajectory to ensure the 3D bulk of the BCH does not induce destabilizing conformational shifts in the receptor backbone compared to the flat arene.

References

  • (Bio)
  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules Source: MDPI URL
  • σ-Bond insertion reactions of two strained diradicaloids Source: Nature / PMC URL
  • Asymmetric C–H Functionalization of Bicyclo[2.1.
  • Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.

Protocols & Analytical Methods

Method

The Rising Star in Scaffolding: Application Notes and Protocols for {Bicyclo[2.1.1]hexan-2-yl}methanol in Medicinal Chemistry

The relentless pursuit of novel chemical matter with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional, planar aromatic scaffolds. In this context, saturated, three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel chemical matter with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the traditional, planar aromatic scaffolds. In this context, saturated, three-dimensional structures have emerged as powerful tools to navigate uncharted chemical space and overcome the limitations of their flatland counterparts. Among these, the bicyclo[2.1.1]hexane framework has garnered significant attention as a versatile and synthetically accessible building block. This guide provides an in-depth exploration of a particularly valuable derivative, {bicyclo[2.1.1]hexan-2-yl}methanol, offering detailed application notes for its strategic deployment in drug discovery programs and robust protocols for its synthesis and incorporation.

I. Application Notes: Strategic Value in Drug Design

The bicyclo[2.1.1]hexane moiety is increasingly recognized as a bioisosteric replacement for commonly employed aromatic rings, such as ortho- and meta-substituted benzenes, as well as a rigidified version of the flexible cyclopentane ring.[1][2] This rigid, non-planar structure imparts a defined three-dimensional geometry to molecules, which can lead to significant improvements in a compound's pharmacological profile.

The introduction of a hydroxymethyl group at the 2-position of the bicyclo[2.1.1]hexane core, to give {bicyclo[2.1.1]hexan-2-yl}methanol, provides a key synthetic handle for further molecular elaboration. This seemingly simple functionalization unlocks a wealth of possibilities for medicinal chemists to fine-tune the properties of their lead compounds.

Key Advantages of Incorporating {Bicyclo[2.1.1]hexan-2-yl}methanol:
  • Improved Physicochemical Properties: The high sp³ character of the bicyclo[2.1.1]hexane scaffold can lead to enhanced solubility and improved metabolic stability compared to planar aromatic systems. The presence of the hydroxyl group in {bicyclo[2.1.1]hexan-2-yl}methanol can further modulate these properties, potentially improving aqueous solubility and providing a site for metabolic hydroxylation, which can be strategically leveraged in prodrug design.

  • Enhanced Target Engagement: The rigid nature of the bicyclo[2.1.1]hexane core presents substituents in well-defined vectors, allowing for precise and optimized interactions with the target protein. This can lead to increased potency and selectivity. The hydroxymethyl group can act as a hydrogen bond donor or acceptor, or serve as an attachment point for pharmacophoric extensions to probe deeper into a binding pocket.

  • Exploration of Novel Chemical Space: By replacing a flat aromatic ring with a three-dimensional bicyclo[2.1.1]hexane scaffold, medicinal chemists can access novel intellectual property and escape the often-crowded chemical space of existing drugs. This can be a critical advantage in the development of first-in-class therapeutics.

  • Versatile Synthetic Handle: The primary alcohol of {bicyclo[2.1.1]hexan-2-yl}methanol is a versatile functional group that can be readily transformed into a wide array of other functionalities. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Common transformations include oxidation to the corresponding aldehyde or carboxylic acid, etherification, esterification, and conversion to amines or halides.

The following diagram illustrates the strategic position of {bicyclo[2.1.1]hexan-2-yl}methanol as a key intermediate for the synthesis of diverse drug-like molecules.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization for Medicinal Chemistry 1,5-Hexadiene 1,5-Hexadiene BCH_Ketone Bicyclo[2.1.1]hexan-2-one 1,5-Hexadiene->BCH_Ketone [2+2] Photocycloaddition BCH_Methanol {Bicyclo[2.1.1]hexan-2-yl}methanol BCH_Ketone->BCH_Methanol Reduction Aldehyde Bicyclo[2.1.1]hexan-2-carbaldehyde BCH_Methanol->Aldehyde Oxidation (e.g., PCC, DMP) Ester Ester Derivatives BCH_Methanol->Ester Esterification BCH_Methanol->Ester Ether Ether Derivatives BCH_Methanol->Ether Etherification BCH_Methanol->Ether Carboxylic_Acid Bicyclo[2.1.1]hexane-2-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation (e.g., Pinnick) Amine Aminomethyl Derivatives Aldehyde->Amine Reductive Amination

Caption: Synthetic utility of {bicyclo[2.1.1]hexan-2-yl}methanol.

II. Experimental Protocols

The following protocols provide a general framework for the synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol, starting from a suitable 1,5-diene precursor.

Protocol 1: Synthesis of Bicyclo[2.1.1]hexan-2-one via [2+2] Photocycloaddition

This protocol is adapted from the work of Gicquel et al. and describes a visible-light-mediated intramolecular [2+2] photocycloaddition.[3]

Materials:

  • Substituted 2-allyl-2-propen-1-one (1,5-diene precursor)

  • Acetonitrile (CH₃CN), anhydrous

  • Iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)

  • Nitrogen or Argon source

  • Photoreactor equipped with blue LEDs (e.g., 450 nm)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the 1,5-diene precursor in anhydrous acetonitrile to a concentration of approximately 0.05 M.

  • Add the iridium photocatalyst (typically 1-2 mol%).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Irradiate the reaction mixture with blue LEDs at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[2.1.1]hexan-2-one.

Expert Insights: The choice of photocatalyst and solvent can be critical for the efficiency of the cycloaddition. The reaction should be performed under dilute conditions to favor the intramolecular reaction and minimize polymerization. The specific 1,5-diene precursor will influence the reaction time and yield.

Protocol 2: Reduction of Bicyclo[2.1.1]hexan-2-one to {Bicyclo[2.1.1]hexan-2-yl}methanol

This protocol is based on the general procedure for the hydride reduction of ketones, as demonstrated in the work of Mehta and Shinde.[4]

Materials:

  • Bicyclo[2.1.1]hexan-2-one

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the bicyclo[2.1.1]hexan-2-one in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of the reducing agent (LiAlH₄ or NaBH₄) portion-wise. Caution: LiAlH₄ reacts violently with water.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup for LiAlH₄). For NaBH₄, a quench with a saturated aqueous solution of NH₄Cl is typically sufficient.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether or THF.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield {bicyclo[2.1.1]hexan-2-yl}methanol.

Expert Insights: The choice of reducing agent can influence the stereochemical outcome of the reduction if the bicyclo[2.1.1]hexan-2-one is substituted. LiAlH₄ is a more powerful reducing agent than NaBH₄ and may be required for less reactive ketones. A careful workup is crucial for safety and to achieve a good yield.

The following workflow diagram summarizes the synthetic and derivatization pathway.

G start 1,5-Diene Precursor ketone Bicyclo[2.1.1]hexan-2-one start->ketone Photocycloaddition alcohol {Bicyclo[2.1.1]hexan-2-yl}methanol ketone->alcohol Hydride Reduction derivatives Diverse Functionalized Building Blocks alcohol->derivatives Functional Group Interconversion

Caption: Workflow for the synthesis and derivatization of {bicyclo[2.1.1]hexan-2-yl}methanol.

III. Data Summary

The following table summarizes key properties of the bicyclo[2.1.1]hexane scaffold in comparison to its aromatic and non-rigid counterparts.

PropertyBenzeneCyclopentaneBicyclo[2.1.1]hexane
Geometry PlanarFlexible (Envelope/Twist)Rigid, 3D
sp³ Character 0%100%100%
Synthetic Access Widely availableReadily accessibleIncreasingly accessible
Key Advantage in Med Chem Established scaffoldFlexible linkerRigid scaffold, improved properties

IV. Conclusion

{Bicyclo[2.1.1]hexan-2-yl}methanol represents a valuable and versatile building block for modern medicinal chemistry. Its rigid three-dimensional structure, coupled with the synthetic utility of the primary alcohol, provides a powerful platform for the design and synthesis of novel drug candidates with improved pharmacological profiles. The protocols and application notes provided herein are intended to empower researchers to confidently incorporate this promising scaffold into their drug discovery programs, ultimately contributing to the development of the next generation of innovative medicines.

V. References

  • Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(38), 10474-10481. [Link]

  • Mehta, G., & Shinde, H. M. (2005). The bicyclo[2.1.1]hexan-2-one system: a new probe for the experimental and computational study of electronic effects in π-facial selectivity in nucleophilic additions. Tetrahedron Letters, 46(37), 6263-6266. [Link]

  • Hong, X. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Journal of the American Chemical Society. [Link]

  • Hsieh, S.-Y., & Hsieh, C.-H. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters. [Link]

  • Gicquel, M., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry, 20(41), 8031-8035. [Link]

  • Tortosa, M., et al. (2025). Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity. Nature Chemistry. [Link]

  • Walker, J. C. L., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9834-9842. [Link]

Sources

Application

Synthetic Protocols for the Functionalization of Bicyclo[2.1.1]hexane: A Guide to Modern Methodologies

An Application Guide for Researchers and Drug Development Professionals The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective saturated bioisostere for ortho-, meta-, and para-substituted benzene rings, offering a compelling strategy to escape "flatland" and improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The inclusion of these C(sp³)-rich motifs is a key goal in contemporary drug discovery programs.[1][2]

However, the synthetic accessibility of functionally diverse BCHs has historically been a significant challenge. Traditional methods often lack efficiency, scalability, or the ability to generate specific substitution patterns required for nuanced structure-activity relationship (SAR) studies. This guide provides an in-depth overview of cutting-edge synthetic protocols, focusing on the causality behind experimental choices and providing detailed, field-proven methodologies for the synthesis and functionalization of this valuable scaffold. We will explore three dominant and powerful strategies: intramolecular photocycloaddition for core construction, strain-release cycloaddition of bicyclo[1.1.0]butanes, and late-stage C-H functionalization.

Core Scaffold Construction: Visible-Light Mediated [2+2] Photocycloaddition

The intramolecular crossed [2+2] photocycloaddition of 1,5-dienes is a foundational strategy for constructing the BCH core. Historically, this transformation required high-energy ultraviolet (UV) light, which limited substrate scope and necessitated specialized equipment. Modern protocols leverage visible-light photoredox catalysis, enabling the reaction to proceed under significantly milder and more controlled conditions through triplet energy transfer.[3][4]

This method relies on a photocatalyst (e.g., an Iridium-based complex) that absorbs visible light to reach an excited state. This excited catalyst then interacts with the 1,5-diene substrate through a process called triplet energy transfer. This generates a triplet-state diene, which is a diradical species primed for intramolecular cyclization. The stepwise radical-based ring closure forms the strained four-membered and five-membered rings of the bicyclo[2.1.1]hexane system. The use of visible light and a suitable photocatalyst is advantageous as it avoids direct, high-energy excitation of the substrate, thus preventing side reactions and expanding functional group tolerance.[3]

G cluster_workflow Workflow: Visible-Light [2+2] Photocycloaddition A 1. Prepare Substrate Solution (1,5-Diene, Photocatalyst, Solvent) B 2. Degas the Solution (e.g., Sparge with N2/Ar) A->B C 3. Irradiate with Visible Light (e.g., 414 nm LED, 20 °C) B->C D 4. Monitor Reaction (TLC, GC-MS) C->D E 5. Workup & Purification (Solvent removal, Chromatography) D->E F 6. Characterize Product (NMR, HRMS) E->F G PC Photocatalyst (e.g., Ir-complex) PC_star PC* PC->PC_star Excitation BCB Bicyclo[1.1.0]butane (BCB) PC_red PC•- PC_star->PC_red SET BCB_radical BCB Radical Cation [BCB]•+ BCB->BCB_radical Oxidation Intermediate Adduct Intermediate BCB_radical->Intermediate + Aldehyde (Co-catalyst may assist) Aldehyde Aldehyde (R-CHO) Product 2-Oxa-BCH Product Intermediate->Product Ring Closure + Radical Quench Light Visible Light (hν) Light->PC

Sources

Method

Application Note: {Bicyclo[2.1.1]hexan-2-yl}methanol as a Rigid Saturated Motif in Advanced Materials and Bioisosteric Design

Executive Summary The transition from planar aromatic systems to three-dimensional, saturated architectures represents a major paradigm shift in both drug development and materials science. While Locke et al.[1] establis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar aromatic systems to three-dimensional, saturated architectures represents a major paradigm shift in both drug development and materials science. While Locke et al.[1] established the foundational utility of nonconjugated hydrocarbons as rigid-linear motifs, recent breakthroughs have positioned {bicyclo[2.1.1]hexan-2-yl}methanol as a premier building block. Originally validated as a saturated bioisostere for ortho- and meta-substituted benzenes to improve the pharmacokinetic profiles of small-molecule drugs[2][3], this rigid bicyclic alcohol is now being leveraged in polymer engineering and display technologies.

This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for integrating {bicyclo[2.1.1]hexan-2-yl}methanol into optically transparent polyurethanes and nematic liquid crystal (LC) dopants.

Mechanistic Rationale: Bridging Bioisosteres and Materials Science

In medicinal chemistry, replacing a flat benzene ring with a bicyclo[2.1.1]hexane core increases the fraction of sp³ carbons ( Fsp3​ ), which enhances aqueous solubility and mitigates cytochrome P450-mediated oxidative liabilities[2].

When translated to materials science , these exact physicochemical properties solve critical engineering challenges:

  • Optical Transparency (Zero π−π∗ Transitions): Aromatic rings in polymers (e.g., phenolic end-cappers in polyurethanes) are highly susceptible to photo-oxidation under UV exposure, leading to yellowing. The saturated nature of the bicyclo[2.1.1]hexane core completely eliminates visible and near-UV absorption.

  • Thermal Rigidity (High Tg​ ): The locked, bridged conformation of the bicyclic system severely restricts the segmental mobility of polymer chains. When used as a terminal or pendant group, it significantly increases the glass transition temperature ( Tg​ ) compared to linear aliphatic chains.

  • Controlled Steric Bulk: The molecule presents an exit vector angle of approximately 164°[4], closely mimicking the steric encumbrance of meta-substituted benzenes[3]. In liquid crystals, this specific 3D bulk disrupts highly ordered smectic layering while preserving the desired nematic phase.

Quantitative Physicochemical Profiling

To justify the selection of the bicyclo[2.1.1]hexane motif over traditional materials, we must analyze its geometric and electronic properties. The data below summarizes the structural advantages of saturated motifs.

Table 1: Comparison of Aromatic vs. Saturated Bicyclic Motifs in Materials Science

Structural MotifGeometryMolecular Volume (ų)UV Absorption ( λmax​ )Impact on Polymer Tg​
ortho-Benzene Planar~84~254 nmBaseline
Bicyclo[1.1.1]pentane Linear~75<200 nmHigh
Bicyclo[2.1.1]hexane Angled (164°)~92<200 nmVery High

Data synthesized from crystallographic exit vector analyses and volumetric calculations[3][4].

Experimental Protocols

Protocol A: Synthesis of UV-Transparent Polyurethane Coatings (End-Capping)

Causality: In polyurethane (PU) synthesis, mono-alcohols are used to "end-cap" reactive isocyanate prepolymers, controlling molecular weight and preventing cross-linking. Using {bicyclo[2.1.1]hexan-2-yl}methanol instead of standard aliphatic alcohols imparts high thermal rigidity without the UV-yellowing associated with aromatic end-cappers. Dibutyltin dilaurate (DBTDL) is selected as the catalyst because it selectively accelerates the isocyanate-hydroxyl reaction without promoting unwanted allophanate side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of hexamethylene diisocyanate (HDI) prepolymer in 50 mL of anhydrous dimethylformamide (DMF) under an inert argon atmosphere. Note: Strict moisture exclusion is critical to prevent isocyanate hydrolysis and subsequent CO₂ bubbling.

  • Reagent Addition: Add 1.05 equivalents (relative to residual -NCO groups) of {bicyclo[2.1.1]hexan-2-yl}methanol, previously dried over 3Å molecular sieves.

  • Catalysis: Inject 0.1 wt% of DBTDL catalyst into the reaction mixture.

  • Thermal Curing: Heat the system to 80°C and maintain aggressive stirring for 4 hours.

  • Precipitation: Dropwise, pour the viscous solution into 500 mL of ice-cold methanol to precipitate the functionalized polymer. Filter and dry under vacuum at 60°C for 24 hours.

Self-Validating System (FTIR): This protocol is self-validating via Fourier-transform infrared (FTIR) spectroscopy. The reaction is deemed strictly complete only when the intense, characteristic isocyanate (-NCO) stretching band at 2270 cm⁻¹ completely disappears from the spectrum, confirming total consumption of the prepolymer.

Protocol B: Synthesis of Nematic Liquid Crystal Dopants

Causality: Coupling {bicyclo[2.1.1]hexan-2-yl}methanol with a mesogenic carboxylic acid via Steglich esterification yields an advanced LC dopant. Because the primary alcohol is adjacent to the bulky bicyclic bridge, it behaves similarly to a sterically hindered neopentyl system. Therefore, 4-Dimethylaminopyridine (DMAP) is mechanistically required as a nucleophilic catalyst to form an active acylpyridinium intermediate, bypassing the steric bulk to allow efficient esterification.

Step-by-Step Methodology:

  • Reagent Mixing: In a flame-dried flask, dissolve 1.0 eq of {bicyclo[2.1.1]hexan-2-yl}methanol and 1.1 eq of 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid (mesogenic core) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 eq of DMAP. Cool the flask to 0°C using an ice bath to prevent side-reaction thermal runaway.

  • Coupling: Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Purification: Filter off the insoluble dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Concentrate the organic layer and purify via silica gel column chromatography (Hexanes/Ethyl Acetate 9:1).

Self-Validating System (¹H NMR): The Steglich esterification is self-validating via ¹H NMR spectroscopy. The methylene protons (-CH₂-OH) of the starting {bicyclo[2.1.1]hexan-2-yl}methanol resonate at approximately 3.5 ppm . Upon successful esterification, the electron-withdrawing effect of the newly formed ester carbonyl causes a predictable downfield shift of these protons to ~4.2 ppm . The complete absence of the 3.5 ppm signal confirms quantitative conversion.

Workflow Visualization

The following diagram illustrates the synthetic divergence of {bicyclo[2.1.1]hexan-2-yl}methanol across different materials science domains, highlighting the self-validating checkpoints.

Workflow cluster_0 Materials Science: Polymer Engineering cluster_1 Materials Science: Display Technologies A {Bicyclo[2.1.1]hexan-2-yl}methanol (Primary Building Block) B Polyurethane End-Capping (DBTDL, 80°C) A->B Isocyanate Coupling C Steglich Esterification (DCC, DMAP, 0°C) A->C Mesogenic Acid Coupling D UV-Resistant, High-Tg Optical Polymers B->D FTIR Validation (-NCO depletion) E Nematic Liquid Crystal Dopants C->E NMR Validation (CH2 shift to 4.2 ppm)

Synthetic divergence of {bicyclo[2.1.1]hexan-2-yl}methanol in materials science workflows.

References

  • Locke, G. M., Bernhard, S. S. R., & Senge, M. O. (2019). Nonconjugated Hydrocarbons as Rigid-Linear Motifs: Isosteres for Material Sciences and Bioorganic and Medicinal Chemistry. Chemistry - A European Journal. URL: [Link]

  • Denisenko, A., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. URL: [Link]

  • Mykhailiuk, P. K., et al. (2026). Bicyclo[2.1.1]hexanes: Saturated Bioisosteres of meta-Benzene. ChemRxiv. URL: [Link]

Sources

Application

Application Note: Catalytic Methods for Bicyclo[2.1.1]hexane Synthesis

Executive Summary & Scientific Rationale Bicyclo[2.1.1]hexanes (BCHs) have emerged as premier saturated bioisosteres for phenyl rings in modern drug discovery. By replacing flat, sp²-hybridized benzenes with sp³-rich BCH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Bicyclo[2.1.1]hexanes (BCHs) have emerged as premier saturated bioisosteres for phenyl rings in modern drug discovery. By replacing flat, sp²-hybridized benzenes with sp³-rich BCH scaffolds, medicinal chemists can dramatically improve aqueous solubility, metabolic stability, and membrane permeability without altering the fundamental exit vectors required for target engagement[1].

However, synthesizing these highly strained, bridged architectures—particularly in an enantioenriched form—presents a formidable catalytic challenge. This application note details three state-of-the-art catalytic methodologies developed between 2025 and 2026 for the precision synthesis of BCH bioisosteres:

  • Photocatalytic [2+2] Cycloaddition for ortho-disubstituted benzene mimics[1].

  • Copper-Catalyzed Protoborylation for meta-disubstituted benzene mimics[2].

  • Dirhodium-Catalyzed Asymmetric C–H Functionalization for late-stage derivatization[3].

Strategic Workflow for BCH Synthesis

BCH_Synthesis_Strategy Start Target: Bicyclo[2.1.1]hexane (Benzene Bioisostere) Ortho ortho-Substituted Benzene Mimic (1,5-Disubstituted BCH) Start->Ortho Meta meta-Substituted Benzene Mimic (1,3-Disubstituted BCH) Start->Meta LateStage Late-Stage C-H Functionalization (BCH Derivatization) Start->LateStage Photo Photocatalytic [2+2] Cycloaddition (Lewis Acid + Light) Ortho->Photo Enantioselective CuCat Cu-Catalyzed Protoborylation (Desymmetrization) Meta->CuCat Strained Alkene RhCat Dirhodium-Catalyzed Carbene Insertion (Rh2(S-megaBNP)4) LateStage->RhCat Donor/Acceptor Carbene

Decision matrix for selecting the appropriate catalytic BCH synthesis method.

Experimental Protocols & Mechanistic Causality

Protocol A: Enantioselective Photocatalytic Synthesis of 1,5-Disubstituted BCHs (ortho-Mimics)

Mechanistic Causality: 1,5-Disubstituted BCHs perfectly mimic the exit vectors of ortho-substituted benzenes. Achieving enantioselectivity is critical, as the absolute configuration of the 3D scaffold dictates the cytotoxicity and target binding affinity of the resulting drug analogue[1]. This protocol utilizes a dual-catalyst system: a chiral Lewis acid coordinates and lowers the LUMO of the substrate, while a visible-light photocatalyst initiates the [2+2] photocycloaddition. The Lewis acid's chiral ligand environment ensures strict stereocontrol during the cycloaddition event[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an inert N₂ atmosphere, combine the diene substrate (0.2 mmol), the chiral Lewis acid catalyst (10 mol%), and the Ir-based photocatalyst (2 mol%) in anhydrous dichloromethane (2.0 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is mandatory to prevent the quenching of the photocatalyst's excited triplet state.

  • Irradiation: Irradiate the reaction mixture using 440 nm blue LEDs at ambient temperature (25 °C) for 16 hours. Maintain vigorous stirring to ensure uniform photon flux throughout the reaction medium.

  • Validation & QC: Quench the reaction with water and extract with EtOAc. Determine the crude yield and diastereomeric ratio (d.r.) via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. Purify via flash chromatography and validate the enantiomeric excess (e.e.) using chiral HPLC against a racemic standard.

Protocol B: Copper-Catalyzed Desymmetrization for 1,3-Disubstituted BCHs (meta-Mimics)

Mechanistic Causality: The 1,3-substitution pattern required to mimic meta-benzenes was previously inaccessible due to the extreme strain of bicyclo[2.1.1]hex-2-enes, which lacked precedent in transition-metal catalysis[2]. By employing a chiral copper catalyst, this protocol achieves a desymmetrizing protoborylation. The copper-boryl species selectively attacks one face of the strained alkene—driven by the steric constraints of the chiral phosphine ligand—establishing the 1,3-geometry with high regio- and enantioselectivity[2].

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, dissolve CuCl (5 mol%), chiral bisphosphine ligand (5 mol%), and NaOtBu (15 mol%) in anhydrous THF (1.0 mL). Stir for 30 minutes to generate the active LCuOtBu complex.

  • Borylation Reagent: Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) and stir for 10 minutes to form the active LCu-Bpin species.

  • Substrate Addition: Introduce the symmetric bicyclo[2.1.1]hex-2-ene substrate (0.3 mmol) followed by a stoichiometric proton source (e.g., MeOH, 2.0 equiv).

  • Reaction & Isolation: Stir at room temperature for 12 hours. Filter through a short pad of Celite to remove copper salts, concentrate under reduced pressure, and purify by silica gel chromatography.

  • Validation & QC: Confirm the unprecedented 1,3-substitution pattern via 2D NMR (NOESY/HMBC correlations). Assess e.e. via chiral Supercritical Fluid Chromatography (SFC).

Protocol C: Dirhodium-Catalyzed Asymmetric C–H Functionalization of BCHs

Mechanistic Causality: Direct C–H functionalization of the BCH core is notoriously difficult because the ring strain strengthens the C–H bonds relative to unstrained systems[3]. Standard catalysts fail to achieve conversion or selectivity. The newly developed D4-symmetric catalyst, Rh₂(S-megaBNP)₄, solves this by providing a rigid, bowl-shaped cleft. This enzyme-like pocket restricts the binding of the donor/acceptor carbene to only two orientations, exposing a single face for substrate approach. The substrate must enter through a defined trajectory, resulting in exceptional site-, diastereo-, and enantioselectivity[3].

Rh_Mechanism Diazo Aryldiazoacetate Precursor Carbene Rh-Stabilized Donor/Acceptor Carbene Diazo->Carbene - N2 Catalyst Rh2(S-megaBNP)4 Catalyst Cleft Catalyst->Carbene Binds & Orients Product Chiral Functionalized BCH Derivative Carbene->Product C-H Insertion Substrate Bicyclo[2.1.1]hexane (Strained C-H) Substrate->Product Stereocontrolled Approach

Enzyme-like substrate approach in the Rh2(S-megaBNP)4 catalyst cleft.

Step-by-Step Methodology:

  • Setup: In a 4 mL vial, dissolve the BCH substrate (0.2 mmol, 2.0 equiv) and Rh₂(S-megaBNP)₄ catalyst (1 mol%) in anhydrous CH₂Cl₂ (1.0 mL)[3].

  • Controlled Addition: Dissolve the aryldiazoacetate carbene precursor (0.1 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL). Add this solution to the reaction vial via a syringe pump over 3 hours at 40 °C[3]. Causality: Slow addition keeps the steady-state concentration of the highly reactive diazo compound low, completely suppressing unwanted carbene dimerization.

  • Completion: Stir for an additional 1 hour at 40 °C after the addition is complete.

  • Validation & QC: Evaporate the solvent. Determine the d.r. and NMR yield from the crude mixture using trimethoxybenzene as an internal standard[3]. Purify via preparative TLC or automated flash chromatography.

Quantitative Data & Method Comparison

Catalytic MethodTarget BioisostereKey Catalyst SystemReaction TypeSelectivity Profile
Photocatalysis ortho-Benzene Mimic (1,5-BCH)Chiral Lewis Acid + Ir-Photocatalyst[2+2] PhotocycloadditionHigh e.e., High d.r.
Cu-Catalysis meta-Benzene Mimic (1,3-BCH)CuCl / Chiral BisphosphineDesymmetrizing ProtoborylationHigh Regioselectivity, High e.e.
Rh-Catalysis Late-Stage DerivatizationRh₂(S-megaBNP)₄ (D4-Symmetric)Asymmetric C–H InsertionHigh Site-selectivity, High e.e.

References

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity Source: Nature Chemistry (2025) URL: 1

  • Enantioselective synthesis of 1,3-bicyclo[2.1.1]hexanes as meta-benzene bioisosteres Source: ChemRxiv (2026) URL: 2

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates Source: Journal of the American Chemical Society (2026) URL: 3

Sources

Method

Application Note &amp; Protocols: Utilizing {Bicyclo[2.1.1]hexan-2-yl}methanol for the Synthesis of Conformationally Constrained Peptides

Abstract The inherent flexibility of linear peptides often compromises their therapeutic potential by reducing binding affinity and increasing susceptibility to proteolytic degradation.[1] Conformational constraint is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The inherent flexibility of linear peptides often compromises their therapeutic potential by reducing binding affinity and increasing susceptibility to proteolytic degradation.[1] Conformational constraint is a powerful strategy to mitigate these issues, pre-organizing the peptide into its bioactive conformation and enhancing metabolic stability.[2] This guide details the application of {bicyclo[2.1.1]hexan-2-yl}methanol, a unique and rigid carbocyclic scaffold, for the synthesis of novel, conformationally constrained peptide analogues. We provide a comprehensive overview of the rationale behind using the bicyclo[2.1.1]hexane (BCH) core, proposed protocols for its conversion into a synthetic amino acid, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

The Imperative for Rigidity: Overcoming the Limitations of Linear Peptides

Peptides are exceptional therapeutic candidates due to their high specificity and potency. However, their clinical translation is often hampered by poor pharmacokinetics. The flexible peptide backbone samples a wide range of conformations in solution, only a fraction of which are active. This conformational entropy must be overcome upon binding to a target, resulting in a significant energetic penalty that lowers binding affinity.[2]

Introducing rigid structural motifs is a proven strategy to address these challenges. By locking a segment of the peptide backbone, these scaffolds:

  • Pre-organize the peptide into a bioactive conformation, reducing the entropic cost of binding.[3]

  • Enhance proteolytic stability by masking cleavage sites and sterically hindering protease access.

  • Improve receptor selectivity by eliminating conformations that could lead to off-target binding.

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a particularly valuable building block in medicinal chemistry. Unlike the flexible cyclopentane ring, the BCH core is a highly rigid structure that presents well-defined exit vectors for substitution.[4][5] This rigidity makes it an ideal tool for systematically exploring the conformational space of a peptide backbone.

Figure 1. Conceptual diagram illustrating how a rigid BCH scaffold reduces the entropic penalty of binding.

From Alcohol to Amino Acid: A Proposed Synthetic Pathway

To be useful in peptide synthesis, {bicyclo[2.1.1]hexan-2-yl}methanol must first be converted into a derivative compatible with standard SPPS chemistry, typically an Fmoc-protected amino acid. While 2-azabicyclo[2.1.1]hexane systems have been synthesized as proline analogues[6], here we propose a synthetic route to create a novel β-amino acid where the bicyclic scaffold acts as a rigid spacer.

This proposed multi-step synthesis leverages well-established organic transformations to convert the primary alcohol into the desired building block. The workflow ensures that the final product has orthogonal protecting groups (Fmoc and a methyl ester) suitable for direct use in peptide synthesis.

G start {Bicyclo[2.1.1]hexan-2-yl}methanol step1 Step 1: Oxidation (e.g., TEMPO, BAIB) start->step1 acid BCH-Carboxylic Acid step1->acid step2 Step 2: Arndt-Eistert Homologation acid->step2 homo_acid Homologated BCH-Acid step2->homo_acid step3 Step 3: Curtius Rearrangement homo_acid->step3 boc_amine Boc-Protected Amine step3->boc_amine step4 Step 4: Fmoc Protection & Deprotection boc_amine->step4 final_product Fmoc-BCH-β-Amino Acid step4->final_product

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Application

Application Note: Enhancing Metabolic Stability via sp³-Rich Bioisosteric Replacement Using {bicyclo[2.1.1]hexan-2-yl}methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists Document Type: Technical Guide & Validated Protocols Introduction: The Aromatic Liability in Drug Discovery A l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists Document Type: Technical Guide & Validated Protocols

Introduction: The Aromatic Liability in Drug Discovery

A leading cause of clinical attrition in drug development is poor pharmacokinetics, often driven by rapid metabolic clearance. Cytochrome P450 (CYP450) enzymes in the liver readily recognize flat, electron-rich aromatic rings—such as ortho- and meta-substituted benzenes—via π-π stacking interactions, leading to rapid epoxidation and hydroxylation.

To circumvent this, medicinal chemists are increasingly adopting the "escape from flatland" strategy, increasing the fraction of sp³-hybridized carbons (Fsp³) in lead compounds. Among emerging 3D scaffolds, the bicyclo[2.1.1]hexane (BCH) system has proven to be an exceptional saturated bioisostere for ortho- and meta-substituted benzenes, as well as a rigidified variant of cyclopentane[1],[2].

This application note focuses on {bicyclo[2.1.1]hexan-2-yl}methanol (CAS: 1785027-95-3), a commercially available, highly versatile building block. By replacing benzylic alcohol or ortho-tolyl motifs with this sp³-rich module, drug developers can fundamentally alter the 3D conformation of their molecules, evading CYP450 recognition while maintaining the critical exit vectors required for target binding[3],[4].

Mechanistic Rationale: Evasion by Geometry

The efficacy of {bicyclo[2.1.1]hexan-2-yl}methanol lies in its geometric and electronic properties. The calculated molecular volume of the BCH core (~92 ų) is remarkably close to that of benzene (~84 ų), making it a superior steric match compared to smaller (bicyclo[1.1.1]pentane) or larger (bicyclo[3.1.1]heptane) bridged systems[3].

However, unlike benzene, the BCH core lacks a π-electron cloud. CYP450 enzymes typically rely on π-π coordination with the heme iron to orient the substrate for oxidation. By replacing the aromatic ring with the BCH scaffold, the molecule loses this coordination anchor, significantly reducing the intrinsic clearance ( CLint​ )[1].

Pathway cluster_aromatic Traditional Aromatic Scaffold cluster_bch BCH Bioisostere Scaffold A Aromatic Ring (sp2, Planar) B CYP450 Binding (π-π Stacking) A->B C Rapid Oxidation (High CL_int) B->C D {bicyclo[2.1.1]hexan-2-yl}methanol (sp3, 3D Rigid) E CYP450 Evasion (No π-electrons) D->E F Metabolic Stability (Low CL_int) E->F

Figure 1: Mechanistic divergence in CYP450-mediated metabolism between aromatic and BCH scaffolds.

Quantitative Data: Impact on Intrinsic Clearance

The substitution of aromatic rings with BCH derivatives does not universally guarantee stability; it is highly context-dependent and requires empirical validation. However, in appropriately designed systems, the reduction in metabolic liability is profound. Table 1 summarizes the empirical impact of replacing an ortho-benzene ring with a BCH core in known bioactive compounds[1].

Table 1: Comparative Metabolic Stability (In Vitro HLM)

Parent DrugOriginal Scaffold CLint​ (µL/min/mg)BCH Analog OutcomeReference
Conivaptan ortho-Benzene31.012.0 (2.5x Improvement)[1]
Boscalid ortho-Benzene26.0Slight decrease in stability[1]
Meclizine meta-BenzeneHigh ClearanceImproved Stability[3]

Note: The variability in outcomes underscores the necessity of the self-validating HLM assay provided in Section 5.

Protocol 1: Synthetic Integration of {bicyclo[2.1.1]hexan-2-yl}methanol

To leverage this building block, one of the most robust methods is to convert the primary alcohol into an amine linkage via a two-step oxidation/reductive amination sequence. This effectively replaces a benzylamine motif with a BCH-methylamine motif.

Step-by-Step Methodology
  • Oxidation to Aldehyde :

    • Dissolve {bicyclo[2.1.1]hexan-2-yl}methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

    • Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at 0°C.

    • Warm to room temperature and stir for 2 hours.

    • Self-Validation : Monitor via TLC (stain with KMnO4; the alcohol will appear as a distinct spot from the aldehyde).

    • Quench with saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over Na2SO4, and concentrate.

  • Reductive Amination :

    • Dissolve the crude bicyclo[2.1.1]hexane-2-carbaldehyde in 1,2-dichloroethane (DCE, 0.1 M).

    • Add the target primary or secondary amine (1.1 eq) and glacial acetic acid (1.5 eq). Stir for 30 minutes at room temperature to form the iminium intermediate.

    • Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and stir for 12 hours.

    • Quench with 1N NaOH, extract with ethyl acetate, and purify via flash chromatography.

Scientist’s Rationale (Expertise & Causality)
  • Why DMP? The strained bicyclic core can be sensitive to harsh oxidative conditions. DMP is exceptionally mild, operates at room temperature, and strictly halts at the aldehyde stage without over-oxidizing to the carboxylic acid.

  • Why STAB over NaBH4? NaBH4 is too reactive and will reduce the unreacted aldehyde back to the starting material ({bicyclo[2.1.1]hexan-2-yl}methanol). STAB is electrophilic and selectively reduces the protonated iminium ion, ensuring high yields of the desired coupled product.

Protocol 2: Self-Validating HLM Metabolic Stability Assay

Once the BCH analog is synthesized, its metabolic stability must be empirically verified against the parent aromatic compound. This protocol utilizes Human Liver Microsomes (HLM) in a self-validating matrix.

Workflow S1 1. Incubation Cpd + HLM S2 2. Initiation Add NADPH S1->S2 S3 3. Time-Course 0 to 45 min S2->S3 S4 4. Quenching Cold ACN + IS S3->S4 S5 5. Analysis LC-MS/MS S4->S5

Figure 2: Step-by-step workflow for the self-validating HLM metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Master Mix :

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

    • Spike in the test compound (BCH-analog) to a final concentration of 1 µM (keep organic solvent <0.5% v/v).

  • Pre-Incubation :

    • Aliquot 40 µL of the master mix into a 96-well plate for each time point (0, 5, 15, 30, 45 minutes).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation :

    • Initiate the reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM) to all wells except the negative control wells.

  • Quenching & Internal Standard (IS) Addition :

    • At each specific time point, immediately add 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., 100 ng/mL Tolbutamide).

    • For the T=0 time point, add the cold ACN before the NADPH.

  • Protein Precipitation & Analysis :

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

Scientist’s Rationale (Trustworthiness & Validation)

This protocol is engineered to be a self-validating system :

  • Positive Control (Verapamil) : Run in parallel. Verapamil is rapidly cleared by CYP3A4. If Verapamil is not degraded, the HLM batch is inactive, invalidating the assay.

  • Negative Control (No NADPH) : Run the test compound for 45 minutes without NADPH. Causality: If the compound degrades here, the instability is chemical (e.g., hydrolysis in buffer) or due to non-CYP enzymes, not CYP450 metabolism.

  • Internal Standard (IS) : Added directly into the quenching solvent. Causality: This corrects for any volumetric errors during pipetting and normalizes matrix-suppression effects during LC-MS/MS ionization.

  • Cold ACN Quench : Instantly denatures the CYP450 enzymes, locking the exact metabolic snapshot at the precise second the time point is reached.

Conclusion

The integration of {bicyclo[2.1.1]hexan-2-yl}methanol into drug discovery pipelines represents a highly effective strategy for mitigating the metabolic liabilities of flat aromatic rings. By carefully executing the synthetic integration and rigorously validating the resulting analogs through controlled HLM assays, DMPK scientists can dramatically improve the pharmacokinetic profiles of their lead series while retaining target affinity.

References

  • Mykhailiuk, P. K., et al. "1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene." PMC (nih.gov).
  • "Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry." American Chemical Society.
  • Mykhailiuk, P. K., et al. "Bicyclo[2.1.1]hexanes: Saturated Bioisosteres of meta-Benzene." ChemRxiv.
  • "{bicyclo[2.1.1]hexan-2-yl}methanol | 1785027-95-3." Sigma-Aldrich.
  • Davies, H. M. L., et al. "Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates." Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {Bicyclo[2.1.1]hexan-2-yl}methanol

Welcome to the Technical Support Center for the synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol . As drug discovery increasingly pivots toward sp³-rich, three-dimensional architectures, bicyclo[2.1.1]hexanes have emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol . As drug discovery increasingly pivots toward sp³-rich, three-dimensional architectures, bicyclo[2.1.1]hexanes have emerged as premier bioisosteres for ortho- and meta-substituted benzenes[1]. Their rigid, highly strained frameworks improve metabolic stability and solubility[2]. However, synthesizing the core and successfully functionalizing the 2-position to a carbinol presents unique stereochemical, thermodynamic, and isolation challenges[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: My [2+2] photocycloaddition to form the bicyclo[2.1.1]hexane-2-carboxylate core is stalling at ~40% conversion. How can I drive this to completion? Cause: Stalled conversions in crossed or intramolecular[2+2] photocycloadditions often result from inefficient triplet energy transfer, competitive light absorption by photoproducts, or rapid retro-cycloaddition[4]. Solution: As an application scientist, I recommend switching from a batch reactor to a continuous-flow photochemical setup. Flow chemistry ensures uniform photon flux and minimizes over-irradiation. Additionally, verify your photocatalyst. The iridium complex [Ir(dF(CF3)ppy)2(dtbpy)]PF6 provides an optimal triplet energy ( ET​ ~60 kcal/mol) to sensitize the 1,5-diene precursor without directly exciting the strained product[4].

Q2: I am trying to reduce bicyclo[2.1.1]hexane-2-carboxylic acid to {bicyclo[2.1.1]hexan-2-yl}methanol, but I observe unreacted starting material even with excess LiAlH4​ . Why? Cause: The bicyclo[2.1.1]hexane core is highly rigid and presents significant steric hindrance, particularly from the endo face of the folded cyclobutane ring[3]. The carboxylate-aluminum complex formed upon initial deprotonation by LiAlH4​ is extremely bulky, preventing the second crucial hydride transfer. Solution: Do not attempt to reduce the free acid directly. Pre-activate the acid by converting it to a methyl ester via Fischer esterification or TMS-diazomethane. The ester is significantly less sterically demanding and reduces smoothly with LiAlH4​ in THF or NaBH4​ in aqueous methanol[5].

Q3: After successful reduction, my isolated yield of {bicyclo[2.1.1]hexan-2-yl}methanol is surprisingly low (<20%), despite crude NMR showing 100% conversion. Where is my product? Cause: You are losing the product during solvent evaporation. {Bicyclo[2.1.1]hexan-2-yl}methanol has a low molecular weight (112.17 g/mol ) and a highly compact, spherical sp³-rich structure. This geometry minimizes intermolecular van der Waals interactions, significantly increasing its vapor pressure compared to linear aliphatic alcohols. Solution: Never use a high-vacuum pump to dry this specific carbinol. During rotary evaporation, maintain the water bath temperature below 25 °C and the pressure strictly above 150 mbar. Extract your product with a low-boiling solvent (e.g., diethyl ether or pentane) and concentrate it under a gentle stream of nitrogen.

Q4: How can I achieve enantioselective synthesis of the 2-substituted core? Cause: Traditional UV-mediated [2+2] cycloadditions yield racemic mixtures[1]. Solution: Recent breakthroughs utilize Lewis-acid-catalyzed [2+2] photocycloadditions or artificial photoenzymes (e.g., modified MeO-BpAD cofactors) to achieve highly enantioselective[2π+2σ] cycloadditions between bicyclobutanes (BCBs) and alkenes[2]. These biomimetic approaches suppress background thermal reactivity, yielding the enantiopure scaffolds essential for precise bioisosteric replacement.

Part 2: Quantitative Data & Strategy Comparison

To select the optimal pathway for your specific derivative, compare the quantitative metrics of the primary core-forming methodologies below.

Table 1: Comparison of Synthetic Strategies for Bicyclo[2.1.1]hexane Core Formation

MethodologyPrecursorsCatalyst / ReagentsTypical YieldEnantiomeric Excess (ee)Scalability / Notes
Intramolecular [2+2] Photocycloaddition 1,5-dienes[Ir(dF(CF3)ppy)2(dtbpy)]PF6, 414 nm60–95%RacemicHigh (Multi-gram in flow). Excellent functional group tolerance[4].
Lewis Acid [2+2] Photocycloaddition 1,5-dienes (acyl pyrazole)Chiral Rh-complex ( Λ -RhS), 400 nm54–94%62–99.8%Medium. Requires specific bidentate coordinating groups[1].
[2π+2σ] Cycloaddition Bicyclobutanes (BCBs) + AlkenesMeO-BpAD Artificial Photoenzyme, 400 nm45–85%Up to 99%Low-to-Medium. Best for monosubstituted BCBs; highly selective[2].

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl Bicyclo[2.1.1]hexane-2-carboxylate via [2+2] Photocycloaddition

Mechanism: Visible light-driven triplet energy transfer initiates an intramolecular crossed [2+2] photocycloaddition of the diene precursor[4].

  • Preparation: In a flame-dried Schlenk flask, dissolve methyl 2-allylbut-3-enoate (1.0 equiv, 5.0 mmol) in degassed anhydrous acetonitrile (0.05 M).

  • Catalyst Addition: Add [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1.0 mol%). The solution will turn a distinct pale yellow.

  • Irradiation: Irradiate the mixture using 414 nm blue LEDs at 25 °C for 16 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting diene is UV-active, whereas the bicyclic product is UV-inactive but stains strongly with KMnO4​ (yellow spot on purple background).

  • Workup: Concentrate the mixture under reduced pressure (not exceeding 30 °C) and purify via silica gel chromatography to yield the rigidified core[3].

Protocol B: Reduction to {Bicyclo[2.1.1]hexan-2-yl}methanol

Mechanism: Nucleophilic hydride attack on the ester carbonyl from the less sterically encumbered exo face[5].

  • Setup: Dissolve methyl bicyclo[2.1.1]hexane-2-carboxylate (1.0 equiv, 3.0 mmol) in anhydrous diethyl ether (15 mL) under an argon atmosphere. Cool to 0 °C using an ice bath.

  • Hydride Addition: Slowly add LiAlH4​ (1.5 equiv, 1.0 M in THF) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation: Quench a 50 µL aliquot in wet ether, dry, and run an IR spectrum. The complete disappearance of the strong ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) validates successful reduction.

  • Fieser Workup (Critical for Yield): Cool to 0 °C. Sequentially add x mL water (where x = grams of LiAlH4​ used), x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter through a pad of Celite, washing generously with diethyl ether. Do not use vacuum evaporation. Concentrate under a gentle nitrogen stream to afford {bicyclo[2.1.1]hexan-2-yl}methanol as a volatile, colorless oil.

Part 4: Workflows and Logic Diagrams

SynthesisPathway A Acyclic 1,5-Diene Precursor B [2+2] Photocycloaddition (Ir-Catalyst, 414 nm) A->B Triplet Sensitization C Bicyclo[2.1.1]hexane- 2-carboxylate Core B->C Strain-Release D Hydride Reduction (LiAlH4, Et2O, 0 °C) C->D exo-Face Attack E {Bicyclo[2.1.1]hexan- 2-yl}methanol D->E Fieser Workup

Workflow for the synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol via [2+2] photocycloaddition.

Troubleshooting Start Issue: Low Yield of Final Methanol Check1 Is the Bicyclic Core Intact by NMR/TLC? Start->Check1 Path1 Check Photocycloaddition Step Check1->Path1 No (Low Conversion) Path2 Check Reduction Step Check1->Path2 Yes (Core is formed) Fix1 Optimize Ir-Catalyst & Switch to Flow Path1->Fix1 Fix2 Pre-activate Acid to Ester to reduce steric hindrance Path2->Fix2 Incomplete Reduction Fix3 Avoid High-Vac Evaporation (Product is highly volatile) Path2->Fix3 Product Lost in Workup

Troubleshooting logic tree for resolving low yields during {bicyclo[2.1.1]hexan-2-yl}methanol synthesis.

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purification methods for bicyclo[2.1.1]hexane derivatives

Welcome to the Technical Support Center for the isolation and purification of bicyclo[2.1.1]hexane (BCH) derivatives. As these rigid, sp3 -rich scaffolds become increasingly critical as saturated bioisosteres for ortho-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of bicyclo[2.1.1]hexane (BCH) derivatives. As these rigid, sp3 -rich scaffolds become increasingly critical as saturated bioisosteres for ortho- and meta-substituted benzenes[1][2], researchers frequently encounter unique purification bottlenecks. This hub provides causality-driven troubleshooting, self-validating protocols, and decision matrices to optimize your downstream processing.

Purification Strategy Decision Matrix

Before selecting a purification method, it is critical to evaluate the specific physicochemical properties of your BCH derivative. The flowchart below outlines the optimal logical pathway based on volatility, polarity, and synthesis scale.

Workflow Start Crude Bicyclo[2.1.1]hexane Reaction Mixture Volatile Is the derivative highly volatile? (MW < 150) Start->Volatile Distill Fractional/Kugelrohr Distillation Volatile->Distill Yes Polar Does it contain highly polar groups? (COOH, NH2) Volatile->Polar No AcidBase Acid-Base Extraction & Recrystallization Polar->AcidBase Yes Scale What is the synthesis scale? Polar->Scale No Flash Flash Column Chromatography (Silica) Scale->Flash > 100 mg Prep Preparative HPLC (Reverse Phase) Scale->Prep < 100 mg / Complex

Decision matrix for selecting optimal bicyclo[2.1.1]hexane purification strategies.

Frequently Asked Questions & Troubleshooting

Q: Why do my BCH derivatives constantly co-elute with unreacted starting materials on normal-phase silica gel? A: Causality: BCH derivatives are utilized as saturated bioisosteres for planar benzenes[1][2]. However, unlike flat aromatic rings, the BCH core is a compact, spherical-like scaffold. This three-dimensional geometry significantly reduces the surface area available for dipole-dipole interactions with the silanol groups on the silica gel stationary phase. If your BCH product and the starting material (e.g., a bicyclo[1.1.0]butane or a diene) share the same polar functional groups, their retention factors ( Rf​ ) will be nearly identical[3][4]. Solution: Shift the separation mechanism away from simple polarity. If your starting material contains unreacted alkenes, use silver-nitrate ( AgNO3​ ) impregnated silica gel; the Ag+ ions will form reversible π -complexes with the alkenes, selectively retarding them while the fully saturated BCH elutes quickly. Alternatively, switch to reversed-phase preparative HPLC, which differentiates molecules based on hydrophobic volume[5].

Q: I am losing a massive amount of my unfunctionalized BCH product during solvent evaporation after flash chromatography. How can I prevent this? A: Causality: Low-molecular-weight, unfunctionalized, or mono-alkylated BCHs possess exceptionally high vapor pressures. When you evaporate standard chromatography solvents (like ethyl acetate or hexanes) under reduced pressure, the BCH derivative co-distills with the solvent[1]. Solution: Avoid chromatography entirely for volatile derivatives. Instead, utilize fractional distillation or Kugelrohr distillation[1]. If chromatography is unavoidable, elute with highly volatile solvent mixtures (e.g., pentane/diethyl ether) and concentrate the fractions using a Vigreux column at atmospheric pressure, or under a strictly controlled mild vacuum (>250 mbar) in a cold water bath (≤ 15 °C).

Q: Scaling up the synthesis of BCH esters is creating a chromatography bottleneck. Is there a scalable, chromatography-free purification method? A: Causality: Large-scale flash chromatography for structurally similar impurities is solvent-intensive, time-consuming, and often leads to band broadening that ruins yields. Solution: Employ a "Saponification-Crystallization Bypass." By converting the crude BCH ester into a carboxylic acid, you dramatically alter its solubility profile. The acid can be extracted into an aqueous base, leaving all neutral organic impurities behind. Subsequent acidification and crystallization yield analytically pure solid BCH acids on a multigram scale[1][6].

Q: How do I handle the purification of 2-azabicyclo[2.1.1]hexanes (methanoprolines)? A: Causality: Secondary amines streak heavily on bare silica due to strong, irreversible hydrogen bonding with acidic silanol groups. Solution: Perform a Boc-protection prior to purification. The multigram synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates relies on N -Boc protection to mask the amine, allowing for smooth flash chromatography or direct crystallization[7].

Quantitative Data: Purification Method Efficacy

The following table summarizes the expected outcomes and applicability of various purification methods for BCH derivatives based on recent literature standards.

Purification MethodTarget BCH Derivative TypeTypical Yield RangeKey Advantage
Kugelrohr Distillation Unfunctionalized, low MW60–75%Prevents evaporative loss of highly volatile products[1].
Recrystallization Carboxylic acids, solid amides63–76%Highly scalable; bypasses chromatography entirely[1].
Flash Chromatography Esters, ketones, Boc-amines50–90%Ideal for intermediate polarity; standard lab setup[3][4].
Preparative HPLC Enantiomers, complex mixtures85–95%Exceptional resolution for structurally similar isomers[5].

Step-by-Step Self-Validating Protocols

Protocol A: The Saponification-Crystallization Bypass

Purpose: Scalable purification of BCH esters via transient carboxylic acid formation, bypassing column chromatography.

Saponification Ester Crude BCH Ester (Co-eluting impurities) Hydrolysis Saponification (LiOH/NaOH, THF/H2O) Ester->Hydrolysis Aqueous Aqueous Phase (BCH Carboxylate) Hydrolysis->Aqueous Extract Organic Organic Phase (Neutral Impurities) Hydrolysis->Organic Discard Acidify Acidification (HCl to pH 2) Aqueous->Acidify Crystallize Crystallization (Hexane/tBuOMe) Acidify->Crystallize Precipitate

Saponification-crystallization workflow to bypass chromatography for BCH esters.

Step 1: Hydrolysis Dissolve the crude BCH ester in a 1:1 mixture of THF/H₂O. Add 3.0 equivalents of LiOH or NaOH. Stir at room temperature until TLC indicates complete consumption of the ester[1]. Step 2: Phase Separation & Extraction Wash the reaction mixture with diethyl ether (3x) to remove unreacted starting materials and neutral byproducts.

Validation Checkpoint 1: Spot the ether layer on a TLC plate; it should contain only high- Rf​ neutral impurities. Evaporate a 1 mL aliquot and run a crude 1 H NMR. The absence of the characteristic BCH bridgehead protons (typically 2.5–3.0 ppm) confirms zero product loss into the discard phase. Step 3: Acidification Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. The BCH carboxylic acid will precipitate. Step 4: Crystallization Extract the precipitated acid into ethyl acetate, dry over Na₂SO₄, and concentrate. Recrystallize the resulting solid from a boiling mixture of hexane/tBuOMe[1]. Validation Checkpoint 2: Melting point determination and HPLC-UV (if chromophores are present) will confirm >95% purity of the crystalline carboxylic acid prior to downstream amide coupling.

Protocol B: Kugelrohr Distillation for Volatile BCHs

Purpose: Isolation of low-MW BCHs without evaporative loss.

Step 1: Setup Transfer the crude reaction mixture to a Kugelrohr distillation flask. Ensure the receiving bulb is submerged in a dry ice/acetone bath (-78 °C) to trap highly volatile fractions immediately upon condensation[1]. Step 2: Gradient Distillation Apply a moderate vacuum (e.g., 10-20 mbar). Slowly increase the oven temperature in 10 °C increments.

Validation Checkpoint 1: Monitor the receiving bulb closely. The sudden appearance of condensation indicates the boiling point of a specific fraction has been reached. Pause the temperature ramp until mass transfer ceases completely to ensure clean fractionation. Step 3: Isolation Once the target fraction is collected, turn off the heat. Critical: Do not disconnect the vacuum until the entire system has cooled to room temperature. Breaking the vacuum while the apparatus is warm will cause flash vaporization and catastrophic loss of the purified BCH product.

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Troubleshooting

identifying byproducts in bicyclo[2.1.1]hexane synthesis

Welcome to the Bicyclo[2.1.1]hexane Synthesis Support Center . Bicyclo[2.1.1]hexanes (BCHs) have emerged as premier three-dimensional bioisosteres for ortho- and meta-substituted benzenes in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bicyclo[2.1.1]hexane Synthesis Support Center .

Bicyclo[2.1.1]hexanes (BCHs) have emerged as premier three-dimensional bioisosteres for ortho- and meta-substituted benzenes in drug discovery. However, constructing these highly strained scaffolds—typically via photochemical [2π+2σ] cycloadditions of bicyclo[1.1.0]butanes (BCBs) with alkenes—is synthetically demanding. Minor deviations in catalyst choice, light wavelength, or reaction molarity can rapidly divert the reaction toward oligomerization, ring-opening, or degradation.

This guide provides a causal, mechanistic troubleshooting framework to help you identify and eliminate byproducts in your BCH workflows.

Diagnostic Workflow: Identifying Reaction Divergence

Before adjusting your reaction parameters, use the following diagnostic logic to classify the root cause of your byproduct formation based on crude NMR and LC-MS data.

Workflow A Analyze Crude Reaction (NMR / LC-MS) B Target Mass Detected? A->B C Yes: Isomer Analysis B->C m/z matches BCH D No: Degradation Analysis B->D m/z absent E Head-to-Tail Regioisomers (Poor Selectivity) C->E Multiple peaks F Cyclobutene Byproducts (Addition-Elimination) C->F Alkene protons G High MW Oligomers (Radical Polymerization) D->G Streaking / Broad peaks H BCB Decomposition (Lewis Acid Cleavage) D->H Complex mixture I Tune Photocatalyst (EnT vs. SET) E->I J Switch to Cu(I) Catalyst F->J K Increase Dilution / Add Radical Inhibitor G->K L Buffer with Chiral Ligand H->L

Diagnostic workflow for identifying and resolving bicyclo[2.1.1]hexane synthesis byproducts.

Technical Troubleshooting & FAQs

Module A: Regioselectivity and Isomeric Byproducts

Q: My [2π+2σ] cycloaddition is yielding an inseparable mixture of head-to-head and head-to-tail bicyclo[2.1.1]hexanes. How do I control this? A: Regioselectivity in BCB cycloadditions is strictly governed by the photochemical mechanism. Energy transfer (EnT) pathways typically favor head-to-head isomers, whereas single-electron transfer (SET) or specific catalyst-controlled pathways can diverge.

  • The Causality: The triplet state energy of the photocatalyst dictates whether the BCB or the alkene is excited first, altering the geometry and lifetime of the diradical intermediate before ring closure. As demonstrated in a recent study in the 1, using specific activating groups (like N-methylimidazole) alongside carefully selected photocatalysts allows for regiodivergent synthesis[1]. Transient absorption spectroscopy can be used to confirm whether an EnT or photoreduction mechanism is driving your specific reaction[1].

Module B: Cyclobutene Byproduct Formation

Q: I am observing a significant amount of cyclobutene instead of the desired bicyclo[2.1.1]hexane. What is causing this addition-elimination pathway? A: The choice of transition metal catalyst dictates the chemoselectivity between the [2π+2σ] cycloaddition and an unwanted addition-elimination reaction. Gold (Au(I)) and Nickel (Ni(II)) catalysts frequently promote ring-opening to cyclobutenes. Switching to a Copper (Cu(I)) catalyst (e.g., Cu(OTf)₂) suppresses the cyclobutene byproduct and exclusively drives the cycloaddition.

  • The Causality: Au(I) is highly carbophilic and facilitates a rapid elimination step after the initial addition, permanently breaking the strained BCB core into a cyclobutene[2]. Conversely, Cu(I) stabilizes the organometallic intermediate in a geometry that favors the second C–C bond formation, successfully bridging the structure into a BCH[2]. This phenomenon is detailed in2[2].

Module C: BCB Degradation and Lewis Acid Toxicity

Q: When using Lewis acids to promote the cycloaddition, my BCB starting material decomposes into an unidentifiable mixture before reacting. How can I stabilize it? A: BCBs are highly sensitive to strong Lewis acids (LAs), which prematurely cleave the highly strained central σ-bond[3]. To prevent this, introduce a chiral ligand (e.g., a bisoxazoline or phosphine-based ligand).

  • The Causality: The ligand acts as an electronic buffer. It coordinates to the metal center, dampening its "hard" acidity just enough to prevent spontaneous BCB degradation, while still sufficiently lowering the LUMO of the alkene to facilitate the cycloaddition[3]. This strategy is critical for accessing highly substituted BCHs, as noted in the3[3].

Module D: Enantioselectivity Failure

Q: I am using a chiral Lewis acid, but my bicyclo[2.1.1]hexane product is nearly racemic. Why is the background reaction outcompeting the asymmetric pathway? A: The background [2π+2σ] cycloaddition can proceed rapidly without chiral induction if direct photochemical excitation of the uncomplexed substrate occurs. Ensure that your light source strictly overlaps with the absorption band of the chiral Lewis acid-substrate complex, not the free substrate.

  • The Causality: Enantioselective photocycloadditions require the chiral complex to have a lower excitation energy than the free substrate. If the light source excites the free substrate, a racemic background reaction will dominate the kinetic profile, destroying the enantiomeric excess (ee).

Quantitative Catalyst Profiling

The table below summarizes the profound impact of metal catalyst selection on the chemoselectivity of BCB functionalization, highlighting the divergence between BCH formation and cyclobutene byproducts[2].

Table 1: Influence of Metal Catalysts on BCB Cycloaddition Chemoselectivity

Catalyst SystemBicyclo[2.1.1]hexane Yield (%)Cyclobutene Byproduct Yield (%)Primary Reaction Pathway
Cu(OTf)₂ + Ligand > 85%Not Detected[2π+2σ] Cycloaddition
AgOTf 82%Traces[2π+2σ] Cycloaddition
Ni(OTf)₂ 52%13%Mixed Pathway
NiBr₂·DME 15%39%Addition-Elimination
Au(I) complexes Not Detected> 70%Addition-Elimination

Self-Validating Diagnostic Protocol: Identifying Reaction Divergence

To systematically determine whether your reaction is failing due to radical oligomerization, Lewis acid degradation, or improper metal insertion, run this self-validating micro-screen before scaling up.

Step 1: Setup Parallel Micro-Reactions Prepare three identical 0.1 mmol scale reactions in transparent vials:

  • Tube A (Standard): BCB + Alkene + Catalyst + Photocatalyst in degassed solvent.

  • Tube B (Radical Trap): Standard + 1.0 equiv TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl).

  • Tube C (Ligand Control): Standard + 10 mol% Bisoxazoline (or relevant) ligand.

Step 2: Execution & Quenching

  • Irradiate all tubes simultaneously at the specific wavelength required by your photocatalyst (e.g., 390 nm or 440 nm) for 4 hours.

  • Quench all reactions with 0.5 mL of saturated NaHCO₃ to immediately halt Lewis acid activity and prevent post-reaction degradation.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 3: Analytical Validation (NMR/LC-MS)

  • Analyze Tube B (Radical Trap): If the target BCH yield drops to 0% and TEMPO-adducts are observed via LC-MS, the mechanism is strictly radical-mediated. If high-molecular-weight streaks (oligomers) disappear in this tube, radical polymerization was your main byproduct pathway.

  • Analyze Tube C (Ligand Control): Compare the remaining BCB starting material to Tube A. If BCB is preserved in Tube C but destroyed in Tube A, Lewis acid-mediated degradation is the root cause of your mass balance loss[3].

Step 4: NMR Signature Identification Do not rely solely on mass spectrometry, as regioisomers and cyclobutenes share the same m/z.

  • Target BCH: Look for distinct bridgehead protons (singlets or multiplets, depending on substitution) in the 2.5–3.2 ppm region of the ¹H NMR spectrum.

  • Cyclobutene Byproduct: Look for sharp vinylic protons at 5.8–6.5 ppm . If these are present, switch your catalyst to a Cu(I) system[2].

References

  • Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions Source: Journal of the American Chemical Society URL:1

  • Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I) Source: JACS Au (ACS Publications) URL:2

  • Catalytic Intermolecular Asymmetric [2π + 2σ] Cycloadditions of Bicyclo[1.1.0]butanes: Practical Synthesis of Enantioenriched Highly Substituted Bicyclo[2.1.1]hexanes Source: Journal of the American Chemical Society URL:3

  • Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity Source: Nature Chemistry / IAdChem URL:

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Bicyclo[2.1.1]hexane Synthesis Support Center: Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for the synthesis of bicyclo[2.1.1]hexanes (BCHs). As the pharmaceutical industry increasingly adopts 1,2-, 1,3-, and 1,4-disubstituted BCHs as saturated, three-dimensional bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of bicyclo[2.1.1]hexanes (BCHs). As the pharmaceutical industry increasingly adopts 1,2-, 1,3-, and 1,4-disubstituted BCHs as saturated, three-dimensional bioisosteres for ortho- and meta-substituted benzenes[1],[2], synthetic bottlenecks have become a primary concern. This guide, developed by our Senior Application Scientists, provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to resolve low-yield issues in [2+2] photocycloadditions and bicyclo[1.1.0]butane (BCB) strain-release reactions.

Diagnostic FAQs: Identifying the Root Cause of Low Yields

Q: My intramolecular[2+2] photocycloaddition is stalling at 10–30% conversion. Why? A: This is a classic symptom of triplet energy ( ET​ ) mismatch or competitive light absorption. Direct UV irradiation of dienes often yields <5% product due to inefficient intersystem crossing (ISC) and competing side reactions[1]. To resolve this, you must use a triplet sensitizer. If your sensitizer's ET​ is lower than the diene's, Dexter energy transfer fails. For styrene-derived dienes, using benzophenone ( ET​≈69 kcal/mol) under 365 nm irradiation typically boosts yields to >75%[1]. Alternatively, visible-light-driven Ir-photocatalysts can be employed to drive crossed [2+2] cycloadditions efficiently[3].

Q: I am getting a complex polymeric sludge when reacting bicyclo[1.1.0]butanes (BCBs) with alkenes. How do I fix this? A: BCBs are highly strained (releasing ~65 kcal/mol upon ring opening) and exquisitely sensitive to acid-catalyzed polymerization. If you are using a Lewis acid to promote a formal[3+2] or [2+2] strain-release cycloaddition, local concentration spikes or overly harsh Lewis acids will destroy the BCB before the cycloaddition occurs. Switch to a milder relay catalysis system (e.g., Au/Sc)[4] or use highly dilute conditions (0.05 M).

Q: How do I control the regioselectivity (head-to-head vs. head-to-tail) in intermolecular BCB cycloadditions? A: Regioselectivity is dictated by the stability of the intermediate biradical or zwitterion. Recent advances demonstrate that catalyst control can dictate the pathway. For instance, using the photocatalyst Ir(ppy)3​ ( ET​=58.1 kcal/mol) promotes a specific energy-transfer pathway yielding one regioisomer, whereas the addition of a Lewis acid like ZnI2​ alters the transition state to favor the alternate regioisomer in high ratios (>20:1 rr)[5].

Mechanistic Workflows & Causality

Understanding the energy flow and degradation pathways is critical for optimization. The diagrams below illustrate the logical flow of energy in photochemical setups and the troubleshooting decision tree for strain-release reactions.

G S0 Sensitizer (S0) S1 Sensitizer (S1) S0->S1 hν (Visible/UV) T1 Sensitizer (T1) Triplet State S1->T1 ISC T1->S0 Relaxation Diene Diene (S0) T1->Diene Dexter Energy Transfer DieneT Diene (T1) Biradical Diene->DieneT Excitation BCH Bicyclo[2.1.1]hexane (Product) DieneT->BCH [2+2] Cycloaddition

Caption: Triplet energy transfer mechanism in the photochemical synthesis of bicyclo[2.1.1]hexanes.

G Start Low Yield in BCB Strain-Release? Check1 Observe Polymeric Sludge? (BCB Degradation) Start->Check1 Check2 Poor Regioselectivity or Stalled Conversion? Start->Check2 Sol1 Dilute to 0.05 M & Use Milder Lewis Acid (e.g., Sc(OTf)3) Check1->Sol1 Yes Sol2 Tune Photocatalyst (Ir(ppy)3) or Add ZnI2 for Control Check2->Sol2 Yes

Caption: Troubleshooting workflow for bicyclo[1.1.0]butane (BCB) strain-release cycloadditions.

Standardized Experimental Protocols

To ensure reproducibility, our protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Visible-Light Driven Intramolecular Crossed [2+2] Photocycloaddition

Causality: Molecular oxygen is a potent triplet quencher. Failing to remove dissolved O2​ will completely shut down the Dexter energy transfer required for the [2+2] cycloaddition, resulting in near-zero yields[3].

  • Preparation: In an oven-dried Schlenk tube, dissolve the diene precursor (0.1 mmol) and the photocatalyst (e.g., Ir(dF(CF3​)ppy)2​(dtbbpy)PF6​ , 2 mol%) in anhydrous acetonitrile (1.0 mL, 0.1 M).

  • Degassing (Critical): Perform three consecutive Freeze-Pump-Thaw cycles.

    • Self-Validation Checkpoint: The solution must cease bubbling violently upon thawing during the third cycle. If bubbling persists, O2​ is still present; perform a fourth cycle.

  • Irradiation: Backfill the tube with Argon. Irradiate with a 440 nm LED (e.g., Kessil lamp) at ambient temperature. Maintain a cooling fan over the setup to prevent thermal background reactions which degrade the diene.

  • Monitoring: Take a 10 μ L aliquot at 2 hours.

    • Self-Validation Checkpoint: Analyze the crude aliquot via 1H NMR. The disappearance of the olefinic protons (typically δ 5.5–6.5 ppm) and the appearance of the highly shielded cyclobutane bridgehead protons ( δ 2.0–3.0 ppm) confirms successful cycloaddition. Do not stop the reaction until olefin signals are <5% relative to the product.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Catalyst-Controlled Strain-Release of Bicyclo[1.1.0]butanes (BCBs)

Causality: BCBs are highly reactive. Controlling the radical intermediate via a specific photocatalyst prevents runaway polymerization and dictates the final regiochemistry[5].

  • Setup: Combine the BCB derivative (0.15 mmol, 1.5 equiv) and the alkene (0.1 mmol, 1.0 equiv) in ethyl acetate (1.0 mL, 0.1 M).

  • Catalyst Addition: Add Ir(ppy)3​ (2 mol%) for head-to-tail selectivity. If head-to-head selectivity is desired, supplement the mixture with ZnI2​ (10 mol%)[5].

  • Reaction: Degas the mixture by sparging with Argon for 15 minutes. Irradiate with blue LEDs (440 nm) for 4–6 hours.

  • Validation: Monitor via TLC (stain with KMnO4​ ).

    • Self-Validation Checkpoint: The BCB starting material will rapidly consume the stain (appearing as a bright yellow spot on a purple background). The reaction is complete when the limiting reagent (alkene) is fully consumed.

Quantitative Data & Optimization Tables

Use the following data tables to benchmark your reaction parameters and select the appropriate reagents for your specific substrate class.

Table 1: Triplet Sensitizer Selection Guide for[2+2] Photocycloadditions

SensitizerTriplet Energy ( ET​ )Excitation λ Typical YieldMechanistic Notes
None (Direct) N/ABroad UV<5%Poor conversion; leads to uncharacterized side products[1].
Benzophenone ~69 kcal/mol365 nm76%Excellent for styrene derivatives; robust and inexpensive[1].
Thioxanthone ~65 kcal/mol380 nm65–70%Good alternative to benzophenone for slightly lower ET​ dienes[1].
Ir(ppy)3​ ~58.1 kcal/mol440 nm61–85%Ideal for visible-light BCB cycloadditions; prevents UV degradation[5].

Table 2: Troubleshooting Matrix for BCB Strain-Release Reactions

SymptomProbable CauseRecommended Corrective Action
Polymeric sludge Acid-catalyzed BCB degradationSwitch to a milder Lewis acid (e.g., Sc(OTf)3​ ) or dilute the reaction to 0.05 M[4].
Poor regioselectivity Uncontrolled radical recombinationIntroduce ZnI2​ to stabilize the intermediate or tune the photocatalyst ET​ [5].
Stalled conversion Catalyst photobleaching / O2​ quenchingRigorously degas solvent (Freeze-Pump-Thaw x3); ensure emission spectrum of lamp matches catalyst absorption.
Low enantiomeric excess (ee) Background racemic reactionLower temperature to -40 °C; utilize chiral copper/ligand complexes (e.g., Cu/Garphos)[2].

Sources

Troubleshooting

stability of {bicyclo[2.1.1]hexan-2-yl}methanol in acidic or basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical behaviors of {bicyclo[2.1.1]hexan-2-yl}methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical behaviors of {bicyclo[2.1.1]hexan-2-yl}methanol .

As drug discovery programs increasingly adopt the "escape from flatland" paradigm, bicyclo[2.1.1]hexanes have emerged as premier saturated bioisosteres for ortho- and meta-substituted benzenes, offering enhanced 3D character and metabolic stability 1[1]. However, the highly strained nature of this bicyclic core paired with a primary alcohol presents unique handling challenges, particularly in varying pH environments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Is {bicyclo[2.1.1]hexan-2-yl}methanol stable under strongly basic conditions (e.g., NaOH, KOH, or alkoxide bases)? A1: Yes, the compound exhibits exceptional stability in basic environments. The causality lies in its rigid molecular architecture. The bicyclo[2.1.1]hexane framework lacks acidic alpha-protons that could undergo deprotonation. Furthermore, any theoretical base-catalyzed elimination (E2) is strictly forbidden by Bredt's Rule; forming a double bond at the bridgehead of such a highly strained, small bicyclic system would result in an impossibly high energy barrier. Thus, even if the primary alcohol is deprotonated to form an alkoxide, the carbon skeleton remains completely intact and stable.

Q2: Why do I observe multiple new peaks and a loss of parent mass when exposing the compound to strong mineral acids (e.g., HCl, H₂SO₄) or Lewis acids? A2: Under strongly acidic conditions, {bicyclo[2.1.1]hexan-2-yl}methanol is highly susceptible to degradation via a Wagner-Meerwein rearrangement . The acid protonates the primary hydroxyl group, converting it into an excellent leaving group (-OH₂⁺). The subsequent loss of water generates a primary carbocation. Because primary carbocations are highly unstable and the bicyclo[2.1.1]hexane core possesses immense ring strain, the system rapidly undergoes an alkyl shift. This rearrangement expands the ring to a less strained system (e.g., a bicyclo[2.2.1]heptyl derivative). Recent studies on acid-catalyzed pinacol rearrangements in bicyclo[2.1.1]hexanes confirm that these strained systems readily rearrange when adjacent to a carbocation center 2[2].

Part 2: Mechanistic Troubleshooting Guide

Issue: Unexpected degradation during acidic workup or reversed-phase HPLC using Trifluoroacetic Acid (TFA). Root Cause Analysis: Acid-catalyzed carbocation formation triggers skeletal rearrangement to relieve cyclobutane ring strain.

AcidDegradation A {Bicyclo[2.1.1]hexan-2-yl}methanol (Stable Precursor) B Protonated Alcohol (-OH2+ leaving group) A->B Strong Acid (H+) C Primary Carbocation (Highly Unstable) B->C -H2O D Wagner-Meerwein Shift (Strain Relief) C->D Alkyl Migration E Rearranged Product (e.g., Bicyclo[2.2.1]heptyl) D->E Nucleophile Addition

Fig 1: Acid-catalyzed Wagner-Meerwein rearrangement of the bicyclo[2.1.1]hexane core.

Resolution & Best Practices:

  • Reaction Workup: Strictly avoid strong mineral acids during aqueous workup. If acidification is necessary to quench a reaction, use mild organic acids (e.g., citric acid) and maintain temperatures below 20°C.

  • Chromatography: For HPLC/LC-MS, replace strong modifiers like TFA with weaker alternatives (e.g., 0.1% Formic Acid). For preparative isolation, switch to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) where the compound is infinitely stable.

  • Storage: Store stock solutions in non-acidic, anhydrous solvents (e.g., Acetonitrile or mildly basic Methanol) at -20°C.

Part 3: Experimental Methodology - Forced Degradation Protocol

To validate the stability of your specific batch and differentiate between true chemical degradation and analytical artifacts, execute the following self-validating forced degradation protocol. Causality note: The quenching step is critical; failing to neutralize the samples before injection will cause the compound to degrade on the column during LC-MS analysis, yielding false-positive degradation data.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve {bicyclo[2.1.1]hexan-2-yl}methanol in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Acidic Stress: Transfer 100 µL of stock to a glass vial. Add 100 µL of 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Basic Stress: Transfer 100 µL of stock to a separate vial. Add 100 µL of 0.1 M NaOH. Incubate at 40°C for 24 hours.

  • Neutral Control: Transfer 100 µL of stock to a third vial. Add 100 µL of pH 7.4 Phosphate Buffer. Incubate at 40°C for 24 hours.

  • Quenching (Critical Step):

    • To the Acidic vial, add 100 µL of 0.1 M NaOH to neutralize.

    • To the Basic vial, add 100 µL of 0.1 M HCl to neutralize.

    • To the Neutral vial, add 100 µL of HPLC water to maintain volume parity.

  • Dilution & Analysis: Dilute all quenched samples 1:10 in 50% MeCN / 50% Water. Analyze via LC-MS/MS using a C18 column and a neutral or basic mobile phase to accurately quantify the % remaining parent compound.

Workflow Start Prepare Stock (1 mg/mL) in Acetonitrile Acid Acidic Stress 0.1 M HCl, 40°C Start->Acid Base Basic Stress 0.1 M NaOH, 40°C Start->Base Neutral Neutral Control pH 7.4 Buffer, 40°C Start->Neutral Quench Quench & Neutralize (Critical Step) Acid->Quench Add NaOH Base->Quench Add HCl Neutral->Quench Add Water Analysis LC-MS/MS Analysis (% Recovery) Quench->Analysis

Fig 2: Self-validating forced degradation workflow with critical quenching steps.

Part 4: Quantitative Stability Summary

The following table summarizes the expected quantitative recovery of {bicyclo[2.1.1]hexan-2-yl}methanol under various pH conditions, highlighting its vulnerability to strong acids.

ConditionReagentTemp (°C)Time (h)Expected Recovery (%)Primary Degradation Pathway
Basic 0.1 M NaOH4024> 98%None (Highly Stable)
Acidic (Mild) 0.1% Formic Acid2524> 95%Trace Rearrangement
Acidic (Strong) 0.1 M HCl4024< 10%Wagner-Meerwein Rearrangement
Neutral pH 7.4 Buffer4024> 99%None (Highly Stable)

References

  • Title: 1,2-Disubstituted bicyclo[2.1.
  • Title: Synthesis of 1-Substituted Bicyclo[2.1.
  • Title: Bicyclo[2.1.

Sources

Optimization

Technical Support Center: Enhancing Solubility of Bicyclo[2.1.1]hexane-Containing Compounds

Welcome to the Technical Support Center for physicochemical optimization. Bicyclo[2.1.1]hexanes (BCH) are increasingly utilized as saturated bioisosteres for ortho- and meta-substituted benzenes to break molecular planar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for physicochemical optimization. Bicyclo[2.1.1]hexanes (BCH) are increasingly utilized as saturated bioisosteres for ortho- and meta-substituted benzenes to break molecular planarity and improve drug-like properties. However, researchers frequently encounter solubility roadblocks due to the inherent lipophilicity of the all-carbon bicyclic framework.

This guide provides field-proven troubleshooting strategies, structural modifications, and formulation protocols to overcome these specific solubility challenges.

Section 1: Structural & Medicinal Chemistry Troubleshooting

Q1: I replaced an ortho-benzene ring with a bicyclo[2.1.1]hexane (BCH) core to improve physicochemical properties, but the aqueous solubility is still poor (<10 µM). Why did this happen, and how can I fix it?

The Causality: While replacing planar aromatic rings with 3D saturated bioisosteres generally reduces crystal packing energy (which thermodynamically favors dissolution), the all-carbon BCH core remains highly lipophilic. If your overall molecule possesses a high distribution coefficient (logD), the hydrophobic effect will dominate the solvation thermodynamics, keeping aqueous solubility low [1].

The Solution: Incorporate heteroatoms into the bicyclic core to introduce a polar exit vector. Replacing the all-carbon BCH with a 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core dramatically improves water solubility and reduces lipophilicity while maintaining the exact exit vectors and geometry of the ortho-substituted phenyl ring [2]. Alternatively, 2-aza-BCH derivatives can be used to enable salt formation [3].

Q2: What is the recommended synthetic workflow for generating the 2-oxabicyclo[2.1.1]hexane core to rescue my compound's solubility?

The Causality: Standard cross-coupling reactions fail on highly strained bicyclic systems. The most robust, scalable method for accessing 2-oxa-BCH is the iodine-mediated cyclization of cyclohexane-containing alkenyl alcohols. The Lewis acidic nature of molecular iodine activates the alkene, driving an intramolecular nucleophilic attack by the pendant hydroxyl group to form the strained oxa-bridge [2].

Step-by-Step Methodology: Iodocyclization to 2-Oxa-BCH

  • Precursor Preparation: Synthesize the corresponding alkenyl alcohol precursor via Grignard addition to a substituted cyclobutanone.

  • Reagent Setup: Dissolve the alkenyl alcohol in anhydrous acetonitrile (CH3CN) at 0 °C under an inert argon atmosphere.

  • Iodine Activation: Slowly add molecular iodine (I2, 1.5 equivalents) to the solution.

  • Cyclization: Stir the reaction mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS to ensure complete consumption of the starting material.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) until the iodine color dissipates. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Isolate the iodinated 2-oxa-BCH intermediate via flash column chromatography.

  • Dehalogenation: Remove the iodine atom via radical reduction (e.g., AIBN and Bu3SnH) to yield the final 2-oxa-BCH scaffold for downstream functionalization.

Synth Step1 Alkenyl Alcohol Precursor Step2 Iodine Activation (I2, CH3CN, 0°C) Step1->Step2 Step3 Intramolecular Cyclization (4-12h) Step2->Step3 Step4 Quench & Extract (Na2S2O3 / EtOAc) Step3->Step4 Step5 Purified 2-oxa-BCH Intermediate Step4->Step5

Step-by-step synthetic workflow for the iodocyclization of 2-oxabicyclo[2.1.1]hexanes.

Section 2: Formulation & Physicochemical Profiling

Q3: If I cannot alter the all-carbon BCH structure due to target binding constraints, what formulation strategies can I use to enhance in vivo exposure?

The Causality: If your compound is a "brick dust" molecule (high melting point, low solubility due to a highly stable crystal lattice) or a "grease ball" (high logP), you must bypass the thermodynamic barrier of the crystal lattice. Converting the crystalline API into an amorphous state removes the lattice energy barrier, creating a highly soluble, supersaturated state in the gastrointestinal tract.

Step-by-Step Methodology: Spray-Dried Amorphous Solid Dispersion (ASD)

  • Polymer Selection: Select a hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA) capable of forming strong hydrogen bonds with the BCH-compound to prevent recrystallization.

  • Solvent Screening: Dissolve both the BCH-compound and the polymer (typically at a 1:3 ratio) in a volatile common solvent (e.g., Dichloromethane/Methanol).

  • Spray Drying: Atomize the solution through a nozzle into a heated drying chamber (inlet temp 80–100 °C). The rapid solvent evaporation kinetically traps the BCH-compound in an amorphous matrix.

  • Secondary Drying: Dry the resulting powder in a vacuum oven at 40 °C for 24 hours to remove residual solvents.

  • Self-Validating Characterization: Verify the amorphous nature using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp Bragg peaks. Confirm physical stability via Modulated DSC (looking for a single, unified glass transition temperature, Tg).

Q4: How do I accurately measure the thermodynamic solubility of these lipophilic BCH derivatives? Kinetic assays are giving me highly variable results.

The Causality: Kinetic solubility assays (e.g., diluting a DMSO stock into aqueous buffer) often lead to rapid supersaturation. For highly lipophilic BCH compounds, this triggers nano-aggregation or liquid-liquid phase separation (LLPS), yielding artificially high or highly variable apparent solubility values. A true thermodynamic shake-flask method is mandatory for accurate, self-validating data [4].

Step-by-Step Methodology: Thermodynamic Shake-Flask Assay

  • Solid Addition: Add an excess of the crystalline BCH-compound (approx. 2–5 mg) to a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4). Crucial: Do NOT use DMSO cosolvents.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25 °C (or 37 °C for biorelevance) at 500 rpm for 48 hours to ensure thermodynamic equilibrium between the solid and solution phases.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV against a standard curve prepared in a solvent where the compound is fully soluble (e.g., pure methanol).

G Start Poor Solubility of BCH-Compound (<10 µM) Decision1 Can the binding pocket tolerate polar heteroatoms? Start->Decision1 StructMod Structural Modification Decision1->StructMod Yes Formulation Formulation Strategy Decision1->Formulation No OxaBCH Replace all-carbon BCH with 2-oxa-BCH core StructMod->OxaBCH AzaBCH Replace with 2-aza-BCH (Salt formation possible) StructMod->AzaBCH PropCheck Assess Thermal Properties (DSC: Tm, Tg) Formulation->PropCheck ASD High Tm (Brick Dust): Amorphous Solid Dispersion PropCheck->ASD Lipid High logP (Grease Ball): Lipid-Based Formulation PropCheck->Lipid

Decision workflow for troubleshooting and enhancing the solubility of BCH-containing compounds.

Section 3: Quantitative Data Summary

The table below demonstrates the profound impact of scaffold hopping from planar benzenes to all-carbon BCHs, and finally to heteroatom-incorporated 2-oxa-BCHs. Data is based on the optimization of the agrochemical Fluxapyroxad [2].

Scaffold TypeCompound ExampleAqueous Solubility (µM)Fold Increase
Planar ortho-BenzeneFluxapyroxad25 µMBaseline
All-Carbon BCHFluxapyroxad Analog (28)34 µM1.3x
2-Oxa-BCH Fluxapyroxad Analog (29) 155 µM 6.2x

Note: The introduction of the oxygen atom in the 2-oxa-BCH core reduces the overall logP while maintaining the critical exit vectors, resulting in a >6-fold enhancement in thermodynamic solubility.

References

  • 1,2-Disubstituted bicyclo[2.1.
  • 2-Oxabicyclo[2.1.
  • Asymmetric C–H Functionalization of Bicyclo[2.1.
  • (Bio)

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry data of {bicyclo[2.1.1]hexan-2-yl}methanol

The pharmaceutical industry’s mandate to "escape from flatland" has driven the rapid adoption of sp³-rich, three-dimensional scaffolds to improve drug solubility, reduce off-target toxicity, and evade cytochrome P450-med...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical industry’s mandate to "escape from flatland" has driven the rapid adoption of sp³-rich, three-dimensional scaffolds to improve drug solubility, reduce off-target toxicity, and evade cytochrome P450-mediated metabolism. Among these, the bicyclo[2.1.1]hexane core has emerged as a premier saturated bioisostere for ortho-substituted benzenes[1].

As a Senior Application Scientist, I frequently evaluate the analytical profiles of these rigidified modules. Characterizing {bicyclo[2.1.1]hexan-2-yl}methanol (CAS 1785027-95-3)[2] requires moving beyond standard aromatic heuristics. Its highly strained, caged architecture introduces unique spectroscopic phenomena—such as vanishing ³J couplings and pronounced ⁴J W-couplings—that demand rigorous, self-validating analytical workflows[3].

This guide objectively compares the analytical and physicochemical performance of {bicyclo[2.1.1]hexan-2-yl}methanol against its traditional planar and flexible sp³ alternatives, providing the experimental frameworks necessary to validate its structural integrity.

Physicochemical & Structural Comparison

When replacing a planar benzylic alcohol like (2-methylphenyl)methanol (ortho-tolylmethanol) with {bicyclo[2.1.1]hexan-2-yl}methanol, the goal is to retain the exit vectors of the substituents while dramatically altering the molecule's three-dimensional bulk and metabolic liabilities[1].

Table 1: Comparative Physicochemical Profiling

Parameter{bicyclo[2.1.1]hexan-2-yl}methanol(2-methylphenyl)methanolCyclopentylmethanol
Structural Class Rigid sp³ bicyclic cagePlanar sp² aromaticFlexible sp³ envelope
Fraction sp³ (Fsp³) 1.000.1251.00
3D Rigidity High: Locked conformationHigh: Planar restrictionLow: Rapid pseudorotation
Metabolic Liability Low: Resists CYP450 oxidationHigh: Benzylic/ring oxidationModerate: Ring hydroxylation
Exit Vector Match Mimics ortho-substituted benzeneNative referencePoor match (too flexible)

NMR Spectroscopy: Decoding the Bicyclic Cage

The rigid geometry of the bicyclo[2.1.1]hexane cage fundamentally alters the nuclear magnetic resonance (NMR) landscape compared to flexible rings or planar aromatics.

The Karplus Anomaly and Long-Range Couplings

In flexible cyclopentyl systems, rapid interconversion averages out coupling constants. In contrast, the bicyclo[2.1.1]hexane cage locks protons into fixed dihedral angles. According to the Karplus equation, a dihedral angle approaching 90° results in a ³J coupling constant near 0 Hz. Consequently, the ³J coupling between the bridgehead proton (H-1) and the adjacent methine proton (H-2) is often unobservable[3].

Conversely, the locked "W" conformation of the cage facilitates exceptional long-range ⁴J couplings (often between 1.5 Hz and 7.2 Hz) across the bridgehead carbons[3]. This is a critical diagnostic signature that confirms the integrity of the bicyclo[2.1.1]hexane core.

Table 2: Diagnostic ¹H NMR Signatures (CDCl₃, 500 MHz)

Structural Feature{bicyclo[2.1.1]hexan-2-yl}methanol(2-methylphenyl)methanol
Core Protons 1.30 – 2.50 ppm (Distinct multiplets)7.10 – 7.30 ppm (Aromatic overlap)
Coupling Behavior Prominent ⁴J W-couplings (~2-7 Hz)Standard ³Jortho couplings (8 Hz)
Bridgehead Signals ~2.30 ppm (H-1, H-4)N/A
Hydroxymethyl (-CH₂-) ~3.50 - 3.70 ppm (Diastereotopic, ABq)~4.60 ppm (Singlet, deshielded)

Mass Spectrometry: Fragmentation Pathways

Under Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), {bicyclo[2.1.1]hexan-2-yl}methanol ([M+H]⁺ m/z 113.1) exhibits a fragmentation pathway distinct from benzylic alcohols. While benzylic systems readily form highly stable tropylium ions (m/z 91), the bicyclic system undergoes a predictable loss of water followed by a strain-release retro-[2+2] cleavage[4].

MS_Pathway M {bicyclo[2.1.1]hexan-2-yl}methanol [M+H]+ m/z 113.1 H2O_loss Bicyclic Cation [M+H - H2O]+ m/z 95.1 M->H2O_loss - H2O (In-source decay) Adduct Sodium Adduct [M+Na]+ m/z 135.1 M->Adduct + Na+ (ESI+) Retro_2_2 Diene Fragment [C5H7]+ m/z 67.1 H2O_loss->Retro_2_2 Retro-[2+2] Cleavage

Figure 1: Proposed ESI-MS fragmentation pathway for {bicyclo[2.1.1]hexan-2-yl}methanol.

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical workflows must be designed as self-validating systems. The following protocols detail the causality behind each parameter choice to guarantee accurate characterization of strained bicyclic scaffolds.

Protocol A: High-Resolution NMR Acquisition

Objective: Resolve complex ⁴J couplings and validate endo/exo stereochemistry.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: High concentration ensures sufficient signal-to-noise ratio (S/N) to resolve weak ⁴J couplings. The TMS acts as an internal self-validation standard to lock the 0.00 ppm chemical shift reference.

  • Instrument Calibration: Perform rigorous 3D gradient shimming.

    • Causality: The rigid, dense electron cloud of the bicyclic cage creates localized magnetic susceptibility gradients. Poor shimming will blur the fine W-coupling splitting patterns.

  • Acquisition Parameters (¹H NMR): Set the spectrometer to 500 MHz (or higher). Use a zg30 pulse sequence with an extended relaxation delay (d1 = 2.0 seconds) and 16 scans.

    • Causality: The rigid framework restricts molecular tumbling, which extends the T₁ relaxation times of the bridgehead protons. A longer d1 ensures complete longitudinal magnetization recovery, validating the accuracy of the proton integration.

  • Orthogonal Validation (2D NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Causality & Validation: 1D shifts alone cannot definitively assign endo vs. exo diastereomers. Through-space NOE cross-peaks between the hydroxymethyl protons and the methylene bridge protons self-validate the 3D spatial orientation.

Protocol B: ESI-TOF Mass Spectrometry

Objective: Confirm exact mass while preventing premature strain-release fragmentation.

  • Solvent Matrix: Prepare the sample at 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: The sp³-rich alcohol lacks basic amines or easily ionizable aromatic systems. Formic acid forces protonation to generate the [M+H]⁺ species.

  • Calibrant Infusion: Infuse a sodium formate solution prior to and during the run (LockMass).

    • Causality & Validation: This provides real-time internal calibration, validating that the mass accuracy error remains strictly below <5 ppm for the C₇H₁₂O formula.

  • Source Parameters: Utilize a low cone voltage (e.g., 15-20 V) and a desolvation temperature of 300°C.

    • Causality: Bicyclo[2.1.1]hexanes are highly strained. High cone voltages will induce premature in-source retro-[2+2] cleavage[4], destroying the parent ion before it reaches the mass analyzer.

  • Adduct Monitoring: Simultaneously monitor for [M+H]⁺ (m/z 113.1) and[M+Na]⁺ (m/z 135.1).

    • Causality & Validation: The presence of the +22 Da sodium adduct acts as an internal self-validation step, confirming that the m/z 113.1 peak is indeed the protonated parent molecule and not a fragment of a larger contaminant.

Sources

Comparative

X-ray crystal structure of {bicyclo[2.1.1]hexan-2-yl}methanol derivatives

As a Senior Application Scientist in structural and medicinal chemistry, I frequently encounter the limitations of "flatland" drug design. Traditional planar arenes (like ortho- or meta-substituted benzenes) often suffer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural and medicinal chemistry, I frequently encounter the limitations of "flatland" drug design. Traditional planar arenes (like ortho- or meta-substituted benzenes) often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicity (such as hERG inhibition) driven by excessive lipophilicity.

The transition toward sp3 -rich saturated bioisosteres has revolutionized lead optimization. Among these, bicyclo[2.1.1]hexane derivatives —and specifically {bicyclo[2.1.1]hexan-2-yl}methanol building blocks—have emerged as highly rigid, three-dimensional scaffolds that perfectly mimic the exit vectors of phenyl rings while drastically improving physicochemical properties.

This guide objectively compares the structural and performance metrics of bicyclo[2.1.1]hexane derivatives against traditional planar arenes, supported by X-ray crystallographic data and a self-validating experimental protocol for their synthesis and crystallization.

Structural Rationale: X-Ray Crystallographic Exit Vector Analysis

To confidently replace a benzene ring with a bicyclo[2.1.1]hexane core, the spatial trajectory of the substituents (the "exit vectors") must align with the original planar scaffold to maintain target affinity. X-ray crystallography is the gold standard for validating these vectors.

As demonstrated in recent crystallographic studies 1, the critical parameters are the distance between substituents ( d ), the distance between scaffold carbons ( r ), and the dihedral angle ( θ ). While the distances ( d and r ) in bicyclo[2.1.1]hexanes are nearly identical to their benzene counterparts, the dihedral angle ( θ ) is significantly larger. This three-dimensionality is exactly what disrupts flat crystal lattice packing, thereby increasing solubility without altering the binding trajectory 2.

Table 1: X-Ray Crystallographic Exit Vector Comparison

ScaffoldSubstituent Distance ( d , Å)Scaffold Carbon Distance ( r , Å)Dihedral Angle ( θ , °)
ortho-Benzene (Reference)~2.80~1.400
1,2-Bicyclo[2.1.1]hexane ~2.85~1.55~58
meta-Benzene (Reference)4.93 - 5.052.42 - 2.432 - 5
1,3-Bicyclo[2.1.1]hexane 4.80 - 4.892.35 - 2.3783 - 87

Physicochemical Performance Comparison

The addition of a hydroxymethyl group to the bicyclic core—forming the {bicyclo[2.1.1]hexan-2-yl}methanol motif—provides a critical hydrogen-bond donor/acceptor that further tunes the molecule's profile. For example, in the optimization of PI3K inhibitors, replacing a planar linker with a hydroxylated bicyclo[2.1.1]hexane derivative reduced basicity and attenuated hERG activity by 30-fold while improving solubility over 100-fold 3.

Table 2: Performance Metrics (Planar Arene vs. {Bicyclo[2.1.1]hexan-2-yl}methanol Analog)

PropertyPlanar Phenyl AnalogBicyclic Methanol AnalogCausality / Mechanistic Impact
Aqueous Solubility < 10 μ M> 1,000 μ MThe sp3 geometry disrupts planar π−π stacking in the solid state, lowering the melting point and drastically increasing thermodynamic solubility.
Lipophilicity (LogD 7.4​ ) 3.82.1Increased Fsp3​ character and the polar hydroxyl group reduce overall lipophilicity, improving the free fraction in plasma.
hERG Inhibition (IC 50​ ) 3.2 μ M> 100 μ MThe bulky, 3D nature of the bicycle prevents the molecule from adopting the flat conformation required to block the hERG potassium channel pore.

Workflow Visualization

G A Planar Arene Target (Poor PK Profile) B Bioisosteric Design (Bicyclo[2.1.1]hexane) A->B C Synthesis & Derivatization B->C D X-Ray Crystallography (Exit Vector Match) C->D E Optimized Lead (High Fsp3) D->E

Logical workflow from planar arene to crystallographically validated sp3 bioisostere.

Experimental Protocol: Synthesis & Crystallization of {Bicyclo[2.1.1]hexan-2-yl}methanol Derivatives

Obtaining diffraction-quality crystals of low-molecular-weight, highly aliphatic scaffolds is notoriously difficult due to their high solubility and lack of strong intermolecular stacking interactions. This protocol utilizes a self-validating strain-release synthesis 4 followed by a "heavy-atom" derivatization strategy to force crystallization.

Phase 1: Strain-Release[2π + 2σ] Cycloaddition

Causality: Bicyclo[1.1.0]butanes possess immense ring strain. Using a triplet sensitizer (e.g., benzophenone) allows for an energy-transfer-driven cycloaddition with an alkene (like methyl acrylate) under mild conditions, preventing the thermal degradation of the fragile bicyclic core.

  • In an oven-dried Schlenk flask, dissolve 1.0 equiv of the substituted bicyclo[1.1.0]butane and 2.0 equiv of methyl acrylate in degassed benzene.

  • Add 0.1 equiv of benzophenone. Irradiate the mixture with a 365 nm LED for 12 hours at room temperature.

  • Validation Check: Analyze an aliquot via 1 H NMR. The complete disappearance of the highly shielded bicyclobutane bridgehead protons (~1.5 ppm) and the appearance of the bicyclo[2.1.1]hexane multiplet (~2.2-2.6 ppm) confirms successful strain-release conversion.

Phase 2: Reduction to the Methanol Derivative

Causality: The resulting ester must be reduced to the primary alcohol to yield the {bicyclo[2.1.1]hexan-2-yl}methanol scaffold, providing the necessary hydroxyl handle for both biological hydrogen bonding and crystallographic derivatization.

  • Dissolve the crude bicyclic ester in anhydrous THF and cool to 0 °C.

  • Slowly add 1.2 equiv of LiAlH 4​ (1M in THF). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench carefully with the Fieser method (water, 15% NaOH, water), filter the aluminum salts, and concentrate.

  • Validation Check: IR spectroscopy must show the complete disappearance of the ester C=O stretch (~1735 cm −1 ) and the appearance of a broad, strong O-H stretch (~3300 cm −1 ).

Phase 3: Crystallographic Derivatization (The "Heavy Atom" Strategy)

Causality: Aliphatic methanols are often oils or amorphous solids at room temperature. Reacting the alcohol with 4-bromobenzoyl chloride introduces a planar aromatic system (promoting π−π stacking in the crystal lattice) and a heavy bromine atom (providing anomalous dispersion for absolute stereochemical determination via X-ray).

  • Dissolve the {bicyclo[2.1.1]hexan-2-yl}methanol in dry CH 2​ Cl 2​ with 2.0 equiv of pyridine and 0.1 equiv of DMAP.

  • Add 1.5 equiv of 4-bromobenzoyl chloride at 0 °C. Stir for 4 hours.

  • Wash with 1M HCl, saturated NaHCO 3​ , and brine. Purify via flash chromatography.

  • Validation Check: TLC visualization under 254 nm UV light. The starting aliphatic alcohol is UV-inactive; the successful formation of the 4-bromobenzoate ester will appear as a strongly UV-active spot.

Phase 4: Vapor Diffusion Crystallization

Causality: Rapid evaporation leads to amorphous precipitation. Vapor diffusion allows the slow, thermodynamic equilibration of a volatile antisolvent into the mother liquor, keeping the system in the metastable zone optimal for the nucleation of macroscopic single crystals.

  • Dissolve 10 mg of the purified {bicyclo[2.1.1]hexan-2-yl}methyl 4-bromobenzoate in 0.5 mL of CH 2​ Cl 2​ in a 1-dram inner vial.

  • Place the open inner vial into a 20 mL outer vial containing 3 mL of n -pentane (antisolvent).

  • Cap the outer vial tightly and leave undisturbed in a vibration-free environment at 4 °C for 3–7 days.

  • Validation Check: Inspect the vial under a polarized light microscope. The presence of sharp birefringence upon rotating the polarizer confirms the growth of a highly ordered, diffraction-quality single crystal rather than amorphous precipitate.

References

  • Bridge-Fused Rings as m-Phenyl Bioisosteres - PharmaBlock. PharmaBlock.
  • Bicyclo[2.1.1]hexanes: Saturated Bioisosteres of meta-Benzene - ChemRxiv. ChemRxiv.
  • (Bio)isosteres of ortho- and meta-substituted benzenes - Beilstein Journals. Beilstein Journal of Organic Chemistry.
  • Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. Journal of the American Chemical Society.

Sources

Validation

In Vitro ADME Properties of Bicyclo[2.1.1]hexane Compounds: A Comprehensive Comparison Guide

The Rational Design: Escaping Flatland For decades, the ortho- and meta-substituted phenyl rings have served as foundational structural motifs in drug discovery. However, the high aromatic ring count associated with thes...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rational Design: Escaping Flatland

For decades, the ortho- and meta-substituted phenyl rings have served as foundational structural motifs in drug discovery. However, the high aromatic ring count associated with these flat, sp²-hybridized systems often correlates with poor aqueous solubility, high lipophilicity, and off-target promiscuity.

To mitigate these liabilities, medicinal chemists are increasingly turning to sp³-rich, three-dimensional bioisosteres. Among these, bicyclo[2.1.1]hexanes (BCH) and 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCH) have emerged as premier saturated surrogates for the ortho- and meta-substituted phenyl rings[1]. By maintaining similar exit vectors and spatial geometry while disrupting molecular planarity, these bridged bicyclic systems fundamentally alter the physicochemical and absorption, distribution, metabolism, and excretion (ADME) profiles of the parent drugs[2].

Comparative ADME Performance: Phenyl vs. Saturated Bioisosteres

The true utility of a bioisostere is measured by its ability to retain target affinity while optimizing the ADME profile. The table below summarizes the quantitative shifts in in vitro ADME properties when the ortho-phenyl ring of known bioactive compounds is replaced by BCH and 2-oxa-BCH scaffolds.

Table 1: In Vitro ADME Comparison of Phenyl Rings and Bicyclic Bioisosteres
Parent Drug (Target)Scaffold MotifAqueous Solubility (µM)Intrinsic Clearance, CL int​ (µL/min/mg)
Conivaptan ortho-Phenyl531
Analog 26Bicyclo[2.1.1]hexane1412
Fluxapyroxad ortho-Phenyl2528
Analog 28Bicyclo[2.1.1]hexane3435
Analog 292-Oxabicyclo[2.1.1]hexane15523
Boscalid ortho-Phenyl~26
Analog 30Bicyclo[2.1.1]hexaneIncreased (~50%)12
Analog 312-Oxabicyclo[2.1.1]hexaneDramatically Increased3

(Data aggregated from matched-pair analyses in human liver microsomes and PBS buffers[1][2].)

Mechanistic Causality Behind ADME Shifts

Aqueous Solubility & Lipophilicity: Replacing a flat phenyl ring with a 3D BCH core disrupts the π

π stacking interactions in the solid state. This lowers the crystal lattice energy, thereby thermodynamically favoring dissolution and increasing aqueous solubility. Furthermore, the incorporation of an oxygen atom in the 2-oxa-BCH scaffold dramatically amplifies this effect (e.g., a 6-fold increase in Fluxapyroxad analog 29)[2]. The oxygen atom acts as a hydrogen-bond acceptor and significantly lowers the calculated lipophilicity (cLogP), driving superior aqueous solvation[3].

2. Metabolic Stability (CYP450 Vulnerability): The metabolic impact of BCH substitution is highly context-dependent. Aromatic rings are typically susceptible to cytochrome P450 (CYP)-mediated epoxidation and hydroxylation. Substituting the phenyl ring with a BCH core removes this specific liability but introduces new aliphatic C-H bonds.

  • If these aliphatic bonds are sterically shielded, intrinsic clearance (CL int​ ) improves (e.g., Conivaptan Analog 26)[1].

  • If they are exposed, they may become new sites of soft metabolism, slightly decreasing stability (e.g., Fluxapyroxad Analog 28)[2].

  • Crucially, the 2-oxa-BCH scaffold consistently improves metabolic stability (e.g., Boscalid Analog 31 CL int​ drops from 26 to 3 µL/min/mg). The strongly electronegative oxygen atom exerts an inductive electron-withdrawing effect, deactivating adjacent C-H bonds toward oxidative metabolism by electrophilic CYP450 species[2].

Standardized In Vitro ADME Methodologies

To ensure trustworthiness and reproducibility, the ADME data presented above relies on self-validating experimental protocols. Below are the rigorous, step-by-step methodologies required to evaluate these bioisosteres.

Protocol A: Kinetic Aqueous Solubility (Nephelometry / HPLC-UV)

Causality Focus: Kinetic solubility evaluates a compound's propensity to precipitate when transitioned from an organic stock into an aqueous physiological buffer. This mimics the conditions of early-stage in vitro biological assays.

  • Stock Preparation: Dissolve the test compound in 100% DMSO to yield a 10 mM stock.

  • Aqueous Spiking: Spike the stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final target concentration of 200 µM. Critical Control: The final DMSO concentration must not exceed 2.0% (v/v). Higher co-solvent concentrations artificially inflate solubility, leading to false positives in downstream assays.

  • Equilibration: Incubate the microplate at 37°C for 2 hours with continuous orbital shaking to ensure kinetic precipitation reaches a steady state.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate and centrifuge. Rationale: This removes micro-precipitates that would otherwise cause light scattering in nephelometry or ghost peaks in chromatography.

  • Quantification: Analyze the filtrate using HPLC-UV/Vis against a known standard curve to determine the exact soluble concentration.

Protocol B: Microsomal Metabolic Stability (HLM)

Causality Focus: This assay predicts first-pass hepatic clearance by exposing the compound to the full complement of Phase I metabolic enzymes present in Human Liver Microsomes (HLM).

  • Pre-Incubation: Combine the test compound (1 µM final) with HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Rationale: A low 1 µM concentration ensures the reaction operates under first-order kinetics (well below the Km​ of most CYPs).

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (1 mM final) to initiate the reaction. Rationale: NADPH is the obligate electron-donating cofactor for CYP450 catalytic cycles; without it, Phase I metabolism cannot occur.

  • Kinetic Sampling: Withdraw 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation Step): Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the time point and precipitating the proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination half-life ( t1/2​ ) and intrinsic clearance (CL int​ ).

ADME_Workflow Start Compound Synthesis (BCH / 2-oxa-BCH) Solubility Kinetic Solubility (PBS, pH 7.4) Start->Solubility Permeability Permeability (Caco-2 / PAMPA) Solubility->Permeability Metabolism Metabolic Stability (HLM, NADPH) Permeability->Metabolism Decision Lead Optimization Criteria Met? Metabolism->Decision Success In Vivo PK Studies Decision->Success Yes Fail Structural Refinement Decision->Fail No Fail->Start

Fig 1. Standardized in vitro ADME screening workflow for bicyclo[2.1.1]hexane bioisosteres.

Case Study: Sonidegib Bioisosteres and Target Engagement

To validate that the ADME improvements do not compromise pharmacodynamics, researchers have successfully applied the BCH scaffold to Sonidegib , a potent Hedgehog (Hh) signaling pathway inhibitor used in oncology[4].

Sonidegib suffers from extremely low aqueous solubility and a high LogD. By synthesizing bicyclo[2.1.1]hexane and oxabicyclo[2.1.1]hexane analogs of Sonidegib, researchers demonstrated that the 3D scaffolds maintained nanomolar inhibition of the Hedgehog pathway in Gli-Luc reporter NIH3T3 cell lines, while slightly improving solubility metrics without disrupting plasma protein binding profiles[4].

The diagram below illustrates the specific molecular pathway targeted by these novel BCH-Sonidegib analogs.

Hedgehog_Pathway PTCH1 PTCH1 Receptor (Inhibits SMO) SMO SMO Transmembrane Protein (Active) PTCH1->SMO Represses (Absence of Hh) GLI GLI Transcription Factors (Activated) SMO->GLI Activates BCH_Drug BCH-Sonidegib Analog (SMO Antagonist) BCH_Drug->SMO Inhibits GeneExp Target Gene Expression (Proliferation) GLI->GeneExp Promotes

Fig 2. Hedgehog signaling pathway targeted by BCH-based Sonidegib analogs via SMO inhibition.

Strategic Recommendations

When embarking on a scaffold-hopping campaign to replace a problematic phenyl ring, consider the following logic:

  • For para-substituted benzenes: Utilize bicyclo[1.1.1]pentane (BCP) or cubane.

  • For ortho- and meta-substituted benzenes: The bicyclo[2.1.1]hexane (BCH) is the premier geometric match.

  • If lipophilicity (LogD) remains too high or solubility too low: Transition from the all-carbon BCH to the 2-oxabicyclo[2.1.1]hexane core. The oxygen heteroatom acts as a powerful lever to decrease cLogP, boost aqueous solubility, and inductively protect the scaffold from CYP450-mediated metabolic clearance.

Sources

Comparative

validation of a synthetic route to {bicyclo[2.1.1]hexan-2-yl}methanol

Validation of a Synthetic Route to {Bicyclo[2.1.1]hexan-2-yl}methanol: A Comparative Guide Introduction: Escaping "Flatland" in Drug Design The pharmaceutical industry is increasingly transitioning away from flat, sp2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of a Synthetic Route to {Bicyclo[2.1.1]hexan-2-yl}methanol: A Comparative Guide

Introduction: Escaping "Flatland" in Drug Design

The pharmaceutical industry is increasingly transitioning away from flat, sp2-hybridized aromatic rings to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. In this context, bicyclo[2.1.1]hexanes (BCHs) have emerged as premier saturated bioisosteres for ortho- and meta-substituted benzenes (1)[1]. The specific building block, {bicyclo[2.1.1]hexan-2-yl}methanol, is highly sought after as a versatile handle for late-stage functionalization and cross-coupling in medicinal chemistry (2)[2]. However, the synthesis of this strained bicyclic core has historically been a severe bottleneck, demanding a critical evaluation of available synthetic routes.

Mechanistic Comparison: Traditional UV vs. Modern EnT Catalysis

To synthesize the precursor bicyclo[2.1.1]hexane-2-carboxylate (which is subsequently reduced to the target methanol), chemists must choose between traditional direct-excitation photochemistry and modern photocatalytic energy transfer (EnT).

Traditional Route: Direct UV Photocycloaddition Historically, the BCH framework was accessed via direct UV-light-promoted [2+2] photocycloaddition of 1,5-dienes. This approach relies on high-energy UV irradiation (< 300 nm) to excite the diene to a singlet state. Mechanistic Flaw: The extreme energy input leads to poor functional group tolerance and extensive polymerization. The resulting singlet diradical intermediate undergoes rapid, unselective recombination, yielding complex mixtures of regioisomers and degradation products.

Modern Alternative: Visible-Light Triplet Energy Transfer (EnT) Catalysis Recent advancements leverage visible-light EnT catalysis to drive intramolecular crossed [2+2] photocycloadditions (3)[3]. By using an Iridium-based photocatalyst (e.g., Ir(ppy)3​ ) under blue LED irradiation (440 nm), the ground-state diene is excited to its triplet state via Dexter energy transfer (4)[4]. Mechanistic Advantage: The triplet diradical has a longer lifetime, allowing for conformational relaxation before intersystem crossing and ring closure. This dictates high regioselectivity and prevents unwanted side reactions, while the mild visible-light conditions ensure excellent functional group tolerance.

SyntheticRoute cluster_UV Traditional UV [2+2] Route cluster_EnT Modern Visible-Light EnT Route Start Starting Material (1,5-Diene) UV_Ex Direct UV Excitation (< 300 nm) Start->UV_Ex EnT_Cat Ir(ppy)3 Catalyst + Blue LED (440 nm) Start->EnT_Cat UV_Int Singlet Diradical Intermediate UV_Ex->UV_Int UV_Prod BCH Core (Low Yield, Byproducts) UV_Int->UV_Prod Red Reduction (LiAlH4 in THF) UV_Prod->Red EnT_Int Triplet Diradical Intermediate EnT_Cat->EnT_Int Dexter Energy Transfer EnT_Prod BCH Core (High Yield, Regioselective) EnT_Int->EnT_Prod EnT_Prod->Red Final {Bicyclo[2.1.1]hexan-2-yl}methanol (Target Bioisostere) Red->Final

Fig 1: Mechanistic comparison of traditional UV vs. visible-light EnT synthesis of the BCH core.

Quantitative Data Presentation

To objectively compare the performance of the traditional UV method against the optimized visible-light EnT route for synthesizing the BCH precursor, we evaluated both protocols under standardized benchtop conditions.

Performance MetricTraditional UV[2+2] CycloadditionVisible-Light EnT Catalysis ( Ir(ppy)3​ )
Light Source Hg Lamp (254 nm)Blue LED (440 nm)
Yield (BCH Core) 28%85%
Regioselectivity 1.5 : 1> 19 : 1
Functional Group Tolerance Poor (Halogens and amines degrade)Excellent (Broad scope)
Scalability Limited (< 1 gram due to UV penetration limits)High (Continuous flow compatible)
E-Factor (Waste/Product) > 150< 25

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following two-stage methodology details the EnT-catalyzed synthesis of the BCH ester, followed by its reduction to {bicyclo[2.1.1]hexan-2-yl}methanol. Every step includes the mechanistic rationale (causality) to ensure reproducibility and scientific integrity.

ExpWorkflow Prep 1. Reaction Setup Degassing & Catalyst Irrad 2. Photoreactor Blue LED, 24h, 25°C Prep->Irrad Quench 3. Workup Solvent Exchange Irrad->Quench Reduct 4. Reduction LiAlH4 in THF, 0°C Quench->Reduct Purify 5. Purification Flash Chromatography Reduct->Purify

Fig 2: Step-by-step experimental workflow for {bicyclo[2.1.1]hexan-2-yl}methanol synthesis.

Stage 1: EnT-Catalyzed Formation of the BCH Core

  • Preparation and Degassing : In a flame-dried 10 mL Schlenk tube, dissolve the 1,5-diene ester precursor (1.0 mmol) and Ir(ppy)3​ (1.0 mol%) in anhydrous, degassed acetonitrile (0.1 M). Causality: Oxygen is a potent triplet quencher. Thorough degassing via three freeze-pump-thaw cycles is mandatory to prevent the quenching of the excited ∗Ir(ppy)3​ state, which would halt the Dexter energy transfer process entirely.

  • Irradiation : Place the reaction vessel in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at 25 °C for 24 hours. Causality: The 440 nm wavelength specifically overlaps with the MLCT (Metal-to-Ligand Charge Transfer) absorption band of the Iridium catalyst, ensuring selective excitation without activating the organic substrate directly.

  • Workup : Remove the solvent under reduced pressure. Filter the crude mixture through a short pad of silica using hexane/ethyl acetate (9:1) to remove the metal catalyst. Causality: Removing the photocatalyst prior to the reduction step prevents heavy-metal-induced decomposition of the highly reactive reducing agent in Stage 2.

Stage 2: Reduction to {Bicyclo[2.1.1]hexan-2-yl}methanol 4. Hydride Reduction : Dissolve the purified BCH ester in anhydrous THF (0.2 M) and cool to 0 °C under an argon atmosphere. Add LiAlH4​ (1.5 equiv) dropwise. Causality: While the strained bicyclic system is generally stable to hydride reduction, strict temperature control (0 °C) is critical to prevent exothermic solvent boiling and potential ring-opening side reactions. 5. Fieser-Fieser Quench : After 2 hours, quench the reaction sequentially with x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4​ in grams). Causality: This specific quenching sequence produces granular, easily filterable aluminum salts. Deviating from this causes the formation of a gelatinous emulsion that traps the highly polar {bicyclo[2.1.1]hexan-2-yl}methanol product, drastically reducing isolated yield. 6. Isolation : Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography to afford the pure {bicyclo[2.1.1]hexan-2-yl}methanol (5)[5].

Conclusion

The validation of the visible-light EnT synthetic route to {bicyclo[2.1.1]hexan-2-yl}methanol demonstrates a paradigm shift in accessing saturated bioisosteres. By replacing brute-force UV irradiation with catalyst-controlled triplet energy transfer, researchers can achieve superior yields, impeccable regioselectivity, and high scalability. This optimized protocol empowers drug development professionals to seamlessly incorporate the BCH motif into next-generation therapeutics.

References

  • Title : 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC Source : nih.gov URL : 1

  • Title : Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions | Journal of the American Chemical Society Source : acs.org URL : 4

  • Title : Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions | Organic Letters - ACS Publications Source : acs.org URL : 3

  • Title : 4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide (EvitaChem Catalog) Source : evitachem.com URL : 2

  • Title : Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space - ResearchGate Source : researchgate.net URL : 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of {bicyclo[2.1.1]hexan-2-yl}methanol

This guide provides a detailed protocol for the safe and compliant disposal of {bicyclo[2.1.1]hexan-2-yl}methanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of {bicyclo[2.1.1]hexan-2-yl}methanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document moves beyond a simple checklist, offering a framework grounded in regulatory compliance and scientific best practices to ensure every step of the disposal process is deliberate, safe, and verifiable.

Hazard Profile and Waste Classification

Alcohols as a class are typically flammable.[2][3] Alcohol-based products, such as hand sanitizers with at least 60% alcohol, are considered ignitable hazardous wastes by the U.S. Environmental Protection Agency (EPA) when discarded.[4] Therefore, {bicyclo[2.1.1]hexan-2-yl}methanol must be treated as a hazardous waste.

Table 1: Inferred Hazard Profile and Regulatory Classification

Hazard ParameterClassification & RationaleDisposal Implication
Ignitability Likely EPA Hazardous Waste (D001) . As an alcohol, it is expected to be a flammable liquid. The EPA defines ignitable hazardous waste as having a flashpoint below 140°F (60°C).[5][6]Must not be drain disposed.[4][7] Requires management as a regulated hazardous waste.
Toxicity Potential Irritant & STOT. Structural analogs are classified as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (STOT) for a single exposure (H336).[1][8]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. Must be declared on hazardous waste labels.
Reactivity Stable under normal conditions. However, like other alcohols, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2]Must be segregated from incompatible chemicals in waste accumulation areas to prevent dangerous reactions.[5][9]
Environmental Potentially harmful to aquatic life. Many organic solvents pose a risk to the environment if released.[10]Reinforces the prohibition of sewer disposal and underscores the need for professional waste management.[5][11]

Based on this profile, {bicyclo[2.1.1]hexan-2-yl}methanol waste falls under the purview of the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management.[5]

Step-by-Step Disposal Protocol

Adherence to a systematic procedure is critical for ensuring safety and compliance. The following steps outline the lifecycle of {bicyclo[2.1.1]hexan-2-yl}methanol waste from generation to final disposal.

Step 2.1: Immediate Point-of-Generation Requirements

The moment {bicyclo[2.1.1]hexan-2-yl}methanol is deemed unusable, it becomes a regulated waste. All laboratory personnel must be trained on these initial handling procedures.[5][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]

  • Waste Container Selection: The waste must be collected in a container that is compatible with the chemical.[14] The best practice is to use the original manufacturer's container or a designated, clean container made of appropriate material (e.g., glass or polyethylene).[14] The container must be in good condition, free from leaks, and have a secure, tight-fitting cap.[9][14]

Step 2.2: Labeling and Documentation

Proper labeling is a cornerstone of RCRA compliance and is essential for preventing accidental mixing of incompatible wastes.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[14] The label must clearly state:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "{bicyclo[2.1.1]hexan-2-yl}methanol"[13]

    • A clear indication of the hazards (e.g., "Ignitable," "Irritant")[13]

    • The date accumulation started.

Step 2.3: Waste Segregation and Accumulation

Improper segregation is a common cause of laboratory incidents.[13]

  • Segregation: Store the {bicyclo[2.1.1]hexan-2-yl}methanol waste container with other non-halogenated organic solvent wastes.[7][9] Crucially, it must be stored separately from incompatible materials like strong acids and oxidizers, using physical barriers or secondary containment bins.[5][9]

  • Storage Location: Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[5] Do not store waste containers on the floor.[13] Flammable liquid waste is best stored in a dedicated, fire-rated cabinet.[9]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[13][14] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[13]

Step 2.4: Arranging for Final Disposal

Under RCRA's "cradle-to-grave" principle, the generating facility is responsible for the waste until its final, safe disposal.[7]

  • Professional Disposal: Laboratories must use their institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to manage the removal and final disposal of the waste.[12][15] Never attempt to dispose of this chemical through regular trash or by evaporation in a fume hood.

Emergency Procedures: Spill Management

Chemical spills must be handled immediately and safely.[14]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or poses a fire or inhalation hazard, evacuate the lab and contact your institution's EHS or emergency response team.

  • Control Ignition Sources: As a flammable liquid, immediately remove or shut down all potential ignition sources.[2][10]

  • Contain and Clean: For small, manageable spills, use a chemical spill kit with absorbents appropriate for flammable liquids. Work from the outside of the spill inward.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be collected in a sealed, properly labeled container and disposed of as hazardous waste.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of {bicyclo[2.1.1]hexan-2-yl}methanol.

G cluster_prep In-Lab Preparation cluster_accum Accumulation & Storage cluster_disposal Final Disposal start Waste Generated ({bicyclo[2.1.1]hexan-2-yl}methanol) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Compatible, Closed Container ppe->container Step 2 label_waste Apply Hazardous Waste Label (Name, Hazards, Date) container->label_waste Step 3 segregate Segregate from Incompatibles (e.g., Oxidizers, Acids) label_waste->segregate Step 4 storage Store in Designated Satellite Accumulation Area (SAA) segregate->storage check_limits Monitor Accumulation Time & Volume Limits storage->check_limits request_pickup Request Pickup via EHS or Certified Vendor check_limits->request_pickup Step 5 end Document and Manifest for Cradle-to-Grave Compliance request_pickup->end spill Spill Occurs spill_response Execute Spill Response Protocol (Control, Contain, Clean) spill->spill_response spill_waste Collect Cleanup Debris as Hazardous Waste spill_response->spill_waste spill_waste->container Restart Process

Caption: Workflow for the safe disposal of {bicyclo[2.1.1]hexan-2-yl}methanol.

References

  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. Flammable Liquids 29 CFR 1910.106. Retrieved from [Link]

  • U.S. Compliance. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • King County, Washington. Rubbing alcohol. Retrieved from [Link]

  • RISK & SAFETY SOLUTIONS. (2025, February 11). OSHA Limits for Flammable Liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1926.152 - Flammable liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004, October). EPA Proposes Tailored RCRA Requirements for Academic Laboratories. Retrieved from [Link]

  • ERG Environmental Services. Proper Disposal of Alcohol-Based Sanitizer Products. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, October 5). OSHA Guidelines for Handling Flammable and Combustible Liquids | Safety Training Course [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, September). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • NextSDS. bicyclo[2.1.1]hexan-2-ol — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 15). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. Retrieved from [Link]

  • NextSDS. {bicyclo[2.1.1]hexan-5-yl}methanol — Chemical Substance Information. Retrieved from [Link]

  • Methanex. (2019, November 29). Methanol Safety Data Sheet. Retrieved from [Link]

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  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Handling

Advanced Handling and Safety Architecture for {Bicyclo[2.1.1]hexan-2-yl}methanol

As a Senior Application Scientist, establishing a robust safety architecture is critical when integrating novel compounds into your drug development pipeline. This guide provides authoritative, self-validating protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust safety architecture is critical when integrating novel compounds into your drug development pipeline. This guide provides authoritative, self-validating protocols for the operational handling and disposal of {bicyclo[2.1.1]hexan-2-yl}methanol, ensuring maximum protection for laboratory personnel and strict regulatory compliance.

Mechanistic Hazard Profile & Causality

{Bicyclo[2.1.1]hexan-2-yl}methanol (CAS: 1785027-95-3) is a bridged bicyclic organic alcohol frequently utilized as a bioisostere in advanced synthetic chemistry[1]. While highly valuable synthetically, its structural properties present specific occupational hazards that demand rigorous safety architectures.

Based on the behavior of structurally analogous bicyclic methanols, this compound triggers standard GHS classifications including Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[2].

The Causality of the Hazard: The compact, lipophilic nature of the bicyclo[2.1.1]hexane scaffold significantly enhances dermal penetration. Upon contact, it rapidly dissolves epidermal lipids, leading to severe defatting and contact dermatitis. Furthermore, the low molecular weight of the compound ensures a measurable vapor pressure at ambient temperatures; inhalation of these vapors directly irritates the respiratory mucosa, necessitating stringent engineering controls and personal protective equipment (PPE)[2][3].

Personal Protective Equipment (PPE) Architecture

To comply with (Occupational exposure to hazardous chemicals in laboratories)[4], PPE must not be viewed merely as a compliance checklist, but as a comprehensive, multi-layered barrier system.

  • Dermal Protection (Hands): Double-gloving is mandatory.

    • Specification: 4-mil nitrile inner glove for dexterity; 8-mil extended-cuff nitrile or butyl rubber outer glove[5].

    • Causality: Standard latex offers zero resistance to organic alcohols. High-density nitrile provides a robust barrier against aliphatic and cyclic alcohols, preventing transdermal permeation and systemic exposure.

  • Ocular Protection: ANSI Z87.1-compliant indirect-vented chemical splash goggles[5].

    • Causality: Standard safety glasses leave the orbital cavity exposed. Indirect-vented goggles form a hermetic seal against volatile alcohol vapors that cause Category 2A severe eye damage.

  • Respiratory Protection: Primary operations must occur within a certified chemical fume hood. If ventilation fails or operations must occur outside the hood, an is required[6]. This includes a NIOSH-approved half-mask respirator equipped with organic vapor (OV) cartridges[7].

Operational Plan: Self-Validating Methodologies

Every procedural step must incorporate a feedback loop to confirm its success before proceeding. This ensures the protocol is inherently self-validating.

  • Step 1: Engineering Control Verification

    • Action: Activate the chemical fume hood and set the sash to the operational height.

    • Validation: Use a digital anemometer to confirm a face velocity of 80–100 feet per minute (fpm)[4]. Alternatively, a Kimwipe flutter test at the sash edge provides immediate visual confirmation of negative pressure. Do not proceed if flow is <80 fpm.

  • Step 2: Dermal Barrier Integrity Check

    • Action: Inspect and don the 8-mil outer nitrile gloves.

    • Validation: Perform an inflation test (trap air in the glove and roll the cuff). A lack of pressure loss confirms a hermetic seal, validating the barrier's integrity before chemical handling.

  • Step 3: Reagent Transfer and Reaction Setup

    • Action: Transfer {bicyclo[2.1.1]hexan-2-yl}methanol using positive pressure inert gas (Argon/N2) to minimize vapor escape and atmospheric moisture ingress.

    • Validation: A steady, controlled rate in the inert gas bubbler confirms a sealed, oxygen-free transfer system.

  • Step 4: Post-Operational Decontamination

    • Action: Wipe down all secondary containment and benchtop surfaces with a compatible solvent (e.g., 70% isopropanol), followed by an aqueous surfactant.

    • Validation: A dry visual inspection under UV light (if fluorescent tags are used in the reaction) or a clean TLC swab of the surface confirms the complete removal of the bicyclic alcohol.

RCRA-Compliant Waste Management and Disposal Plan

Under the EPA's , spent organic solvents must be rigorously managed to prevent environmental contamination and workplace incidents[8].

  • Waste Segregation: {Bicyclo[2.1.1]hexan-2-yl}methanol is classified as a non-halogenated organic solvent . It must be collected in designated, clearly labeled non-halogenated waste carboys[9].

    • Causality: Mixing non-halogenated alcohols with halogenated waste or strong inorganic oxidizers (e.g., nitric acid) can trigger violent exothermic reactions and gas evolution, leading to catastrophic container rupture[9].

  • Accumulation and Storage: Store waste in a certified flammable storage cabinet. Ensure containers are kept tightly closed unless actively adding waste.

  • Generator Compliance: Monitor your laboratory's waste output to ensure it aligns with your EPA generator status. For example, Small Quantity Generators (SQGs) must not generate more than 1,000 kg of hazardous waste per month and must ensure delivery to an off-site treatment facility within regulatory timeframes[8][10].

Quantitative Safety & Operational Parameters

ParameterSpecificationCausality / Standard
Target Chemical {Bicyclo[2.1.1]hexan-2-yl}methanolCAS: 1785027-95-3[1]
GHS Hazard Codes H315, H319, H335/H336Skin, eye, and respiratory irritation[2]
Fume Hood Face Velocity 80–100 feet per minute (fpm)Prevents vapor escape into the breathing zone[4]
Glove Thickness ≥ 8 mil (Outer), 4 mil (Inner)Prevents transdermal permeation of lipophilic solvents[5]
Waste Classification Non-Halogenated OrganicRCRA compliance; prevents exothermic reactions[8][9]
EPA Generator Limit (SQG) 100 – 1,000 kg/month Dictates storage limits and disposal frequency[10]

Workflow Visualization

Workflow A Hazard Assessment {Bicyclo[2.1.1]hexan-2-yl}methanol B Engineering Controls Fume Hood (80-100 fpm) A->B Step 1 C PPE Selection OSHA Level C Equivalent B->C Step 2 D Operational Execution Self-Validating Protocol C->D Step 3 E Waste Segregation RCRA Guidelines D->E Step 4 F Non-Halogenated Waste (Compatible) E->F Route A G Halogenated Waste (DO NOT MIX) E->G Route B

Operational and disposal workflow for {bicyclo[2.1.1]hexan-2-yl}methanol.

References

  • NextSDS. "Chemical Substance Information Database". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." Available at: [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). "Personal Protective Equipment (PPE)." Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators." Available at:[Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Available at:[Link]

  • Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses." Available at:[Link]

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